1-(Methanesulfonyl)pentane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
6178-53-6 |
|---|---|
Molecular Formula |
C6H14O2S |
Molecular Weight |
150.24 g/mol |
IUPAC Name |
1-methylsulfonylpentane |
InChI |
InChI=1S/C6H14O2S/c1-3-4-5-6-9(2,7)8/h3-6H2,1-2H3 |
InChI Key |
GUBNFBYCBZWEES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCS(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Methanesulfonyl)pentane (CAS 6178-53-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(Methanesulfonyl)pentane, a member of the alkyl sulfone class of organic compounds. This document consolidates available data on its physicochemical properties, spectroscopic profile, synthesis, reactivity, and potential applications, with a particular focus on its relevance in the field of drug discovery.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. The limited availability of experimental data in public literature necessitates the inclusion of predicted values for some properties.
| Property | Value | Source |
| CAS Number | 6178-53-6 | - |
| Molecular Formula | C₆H₁₄O₂S | - |
| Molecular Weight | 150.24 g/mol | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show the following signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.0 | t | 2H | -SO₂-CH ₂- |
| ~2.9 | s | 3H | -SO₂-CH ₃ |
| ~1.8 | p | 2H | -SO₂-CH₂-CH ₂- |
| ~1.3 | m | 4H | -CH₂-CH ₂-CH ₂-CH₃ |
| ~0.9 | t | 3H | -CH₂-CH ₃ |
t = triplet, s = singlet, p = pentet, m = multiplet
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is predicted to exhibit six distinct signals corresponding to the six carbon atoms in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~55 | -SO₂-C H₂- |
| ~42 | -SO₂-C H₃ |
| ~30 | -CH₂-C H₂-CH₂-CH₃ |
| ~28 | -SO₂-CH₂-C H₂- |
| ~22 | -C H₂-CH₃ |
| ~14 | -C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by strong absorption bands indicative of the sulfone functional group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1300-1350 | Strong | S=O asymmetric stretching |
| ~1120-1160 | Strong | S=O symmetric stretching |
| ~2850-2960 | Medium-Strong | C-H stretching (alkyl) |
Mass Spectrometry (MS)
In mass spectrometry, this compound would likely exhibit a molecular ion peak (M+) at m/z 150. Common fragmentation patterns would involve the loss of alkyl fragments and the methanesulfonyl group.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established methods for the formation of alkyl sulfones. A common and reliable approach is the oxidation of the corresponding sulfide, methyl pentyl sulfide.
Synthetic Pathway: Oxidation of Methyl Pentyl Sulfide
The most straightforward synthesis involves a two-step process starting from 1-bromopentane:
Experimental Protocol: Oxidation of Methyl Pentyl Sulfide with Hydrogen Peroxide
This protocol is a general procedure for the oxidation of alkyl sulfides to sulfones and can be adapted for the synthesis of this compound.[1][2]
Materials:
-
Methyl pentyl sulfide
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of methyl pentyl sulfide (1 equivalent) in glacial acetic acid in a round-bottom flask, add hydrogen peroxide (30% aqueous solution, 2.5-3 equivalents) dropwise with stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Reactivity and Applications in Drug Development
Alkyl sulfones are versatile intermediates in organic synthesis. The sulfonyl group is a strong electron-withdrawing group, which influences the reactivity of the adjacent atoms.
Generation of Alkyl Radicals
A key application of alkyl sulfones in modern organic synthesis is their use as precursors to alkyl radicals under photoredox catalysis. This allows for the formation of new carbon-carbon bonds under mild conditions.
Role in Medicinal Chemistry
The sulfone moiety is a key structural feature in numerous approved drugs.[3][4] Its presence can improve physicochemical properties such as solubility and metabolic stability. Alkyl sulfones, including this compound, can serve as building blocks in the synthesis of more complex molecules with potential therapeutic applications. The pentyl chain provides lipophilicity, which can be important for membrane permeability and target engagement.
Biological Activity and Toxicity
Specific toxicological data for this compound is not available. However, data from related compounds can provide some insights into its potential hazards. Divinyl sulfone, a related compound, is known to be toxic due to its ability to act as a protein cross-linker.[5][6] In contrast, some dialkyl sulfones are considered to have low toxicity. Given the lack of specific data, this compound should be handled with appropriate caution in a laboratory setting, using personal protective equipment and working in a well-ventilated area.
References
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced toxicity of the protein cross-linkers divinyl sulfone and diethyl acetylenedicarboxylate in comparison to related monofunctional electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-(Methanesulfonyl)pentane
An In-depth Examination of its Synthesis, Properties, and Relevance in Medicinal Chemistry
This technical guide provides a comprehensive overview of 1-(Methanesulfonyl)pentane, also known by its IUPAC name 1-(Methylsulfonyl)pentane and as 1-Mesylpentane. The document details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis via the oxidation of its thioether precursor, and explores the broader significance of the sulfonyl functional group in the context of drug discovery and development. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences.
Chemical and Physical Properties
This compound is an organosulfur compound featuring a sulfonyl group attached to a pentyl chain. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-(Methylsulfonyl)pentane | N/A |
| Synonyms | This compound, 1-Mesylpentane | |
| CAS Number | 6178-53-6 | |
| Molecular Formula | C₆H₁₄O₂S | N/A |
| Molecular Weight | 150.24 g/mol | N/A |
| Melting Point | 35-36 °C | |
| Boiling Point | 39-40 °C at 0.1 Torr | |
| Density | 0.9972 g/cm³ at 25 °C |
Synthesis and Experimental Protocols
The most common and efficient synthesis of this compound is achieved through the oxidation of its corresponding sulfide precursor, 1-(methylthio)pentane. This two-step process involves the initial preparation of the thioether followed by its oxidation to the sulfone.
Step 1: Synthesis of 1-(Methylthio)pentane (Precursor)
The precursor, 1-(methylthio)pentane, can be synthesized via a nucleophilic substitution reaction between 1-pentanethiol and a methylating agent, such as methyl iodide, under basic conditions.
Materials:
-
1-Pentanethiol
-
Methyl Iodide
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
Protocol:
-
In a round-bottom flask, dissolve 1-pentanethiol (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (1.1 eq) to the flask and stir the mixture to form the sodium thiolate salt.
-
Cool the reaction mixture in an ice bath and add methyl iodide (1.1 eq) dropwise while stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent by rotary evaporation to yield crude 1-(methylthio)pentane, which can be purified by distillation if necessary.
Step 2: Oxidation of 1-(Methylthio)pentane to this compound
The oxidation of the thioether to the sulfone can be reliably performed using meta-chloroperoxybenzoic acid (m-CPBA). Using a slight excess of the oxidizing agent ensures the complete conversion of the sulfide to the sulfone, bypassing the sulfoxide intermediate.[1][2]
Materials:
-
1-(Methylthio)pentane
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Dissolve 1-(methylthio)pentane (1.0 eq) in a suitable solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate beaker, dissolve m-CPBA (approximately 2.2-2.5 eq) in the same solvent.
-
Add the m-CPBA solution dropwise to the stirred thioether solution, maintaining the temperature at 0 °C. The use of over 2.0 equivalents of m-CPBA favors the formation of the sulfone over the sulfoxide.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material and the sulfoxide intermediate.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, this compound, can be purified by recrystallization or column chromatography on silica gel.
Visualized Experimental Workflow
The following diagram illustrates the synthetic pathway from the starting materials to the final product.
Caption: Synthetic route for this compound.
Role and Applications in Drug Development
While this compound itself is not a therapeutic agent, its core functional group, the sulfonyl group (R-S(=O)₂-R'), is of immense importance in medicinal chemistry. Sulfones and their close relatives, sulfonamides, are found in a wide array of approved drugs.
Key Attributes of the Sulfonyl Group:
-
Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, enabling potent interactions with biological targets such as enzyme active sites and receptors.
-
Metabolic Stability: The sulfonyl group is chemically inert and resistant to metabolic degradation. Introducing this moiety can block metabolically labile sites within a drug candidate, thereby improving its pharmacokinetic profile and prolonging its duration of action.
-
Bioisosterism: The sulfonyl group can serve as a bioisostere for other functional groups like carbonyls, carboxylates, or phosphates. This substitution can maintain or enhance biological activity while favorably modulating physicochemical properties such as solubility and polarity.[1]
-
Structural Rigidity: When incorporated into cyclic structures, the tetrahedral geometry of the sulfonyl group can act as a conformational constraint, locking side chains into specific orientations that may be optimal for binding to a target.[1]
The aliphatic sulfone moiety, as seen in this compound, serves as a fundamental scaffold. Drug development professionals can utilize such simple structures as starting points or fragments in the design of more complex molecules with tailored biological activities, leveraging the beneficial properties of the sulfonyl group to achieve desired therapeutic outcomes. The study of simple sulfones contributes to a deeper understanding of how this functional group influences molecular properties, which is crucial for the rational design of next-generation therapeutics.
References
Alkyl Sulfones: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Review of the Synthesis, Properties, and Therapeutic Applications of Alkyl Sulfones in Modern Drug Discovery
Introduction
The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(=O)₂-R'), is a cornerstone in medicinal chemistry. Among these, alkyl sulfones have emerged as a particularly versatile and valuable structural motif in the design and development of novel therapeutic agents. Their unique physicochemical properties, including high polarity, metabolic stability, and the ability to act as hydrogen bond acceptors, make them attractive for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This technical guide provides a comprehensive overview of alkyl sulfones for researchers, scientists, and drug development professionals, covering their synthesis, chemical properties, and diverse applications in medicine. It includes a detailed examination of their mechanisms of action, supported by quantitative data and experimental protocols, to facilitate their effective implementation in drug discovery programs.
Synthesis of Alkyl Sulfones
The synthesis of alkyl sulfones can be broadly categorized into two main strategies: the oxidation of precursor sulfides and the formation of the carbon-sulfur bond.
Oxidation of Alkyl Sulfides
One of the most common and straightforward methods for the preparation of alkyl sulfones is the oxidation of the corresponding alkyl sulfides.[2] This transformation typically proceeds in a stepwise manner, with the intermediate formation of a sulfoxide, which is then further oxidized to the sulfone. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule.
Common oxidizing agents include:
-
Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalyst, such as a metal oxide or a carboxylic acid, to enhance its reactivity.[3]
-
Peroxy acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for the oxidation of sulfides to sulfones.[2]
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent that can be used for the synthesis of sulfones, although it may not be suitable for substrates with sensitive functional groups.
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄): A versatile and relatively mild oxidizing agent that is often used for the selective oxidation of sulfides.
Experimental Protocol: Synthesis of an Alkyl Sulfone via Sulfide Oxidation
The following is a representative protocol for the oxidation of an alkyl sulfide to the corresponding sulfone using hydrogen peroxide as the oxidant.
Materials:
-
Alkyl sulfide (1 equivalent)
-
Acetic acid (solvent)
-
30% Hydrogen peroxide (2.2 equivalents)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the alkyl sulfide in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add 30% hydrogen peroxide dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure alkyl sulfone.
Carbon-Sulfur Bond Forming Reactions
Another important strategy for the synthesis of alkyl sulfones involves the formation of one or both of the carbon-sulfur bonds. These methods offer greater flexibility in the introduction of the sulfone moiety into complex molecules.
Julia-Kocienski Olefination: This powerful reaction is used to synthesize alkenes from alkyl sulfones and carbonyl compounds.[4][5][6][7] It is a modified version of the Julia-Lythgoe olefination and is known for its high E-selectivity.[4] The reaction involves the use of a heteroaryl sulfone, typically a benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, which reacts with a carbonyl compound in the presence of a strong base to form an alkene.[4]
Experimental Protocol: Julia-Kocienski Olefination
The following is a typical experimental procedure for the Julia-Kocienski olefination using a PT-sulfone.[4]
Materials:
-
PT-sulfone (1.0 equivalent)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Potassium hexamethyldisilazide (KHMDS) (1.1 equivalents)
-
Aldehyde or ketone (1.5 equivalents)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Nitrogen atmosphere apparatus
-
Low-temperature bath (-55 °C)
Procedure:
-
Under a nitrogen atmosphere, dissolve the PT-sulfone in anhydrous DME in a flame-dried flask.
-
Cool the solution to -55 °C using a low-temperature bath.
-
Slowly add a solution of KHMDS in DME to the stirred sulfone solution.
-
Stir the resulting mixture at -55 °C for 1 hour.
-
Add the aldehyde or ketone dropwise to the reaction mixture.
-
Continue stirring at -55 °C for 1 hour.
-
Remove the cooling bath and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water and continue stirring for 1 hour.
-
Dilute the mixture with diethyl ether and wash with water.
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired alkene.
Physicochemical Properties and Their Impact on Drug Design
The sulfone group imparts a unique set of physicochemical properties that are highly advantageous in drug design.
| Property | Description | Impact on Drug Design |
| Polarity | The S=O bonds are highly polar, making the sulfone group a strong hydrogen bond acceptor.[8] | Enhances solubility and can improve interactions with biological targets. |
| Metabolic Stability | The sulfur atom in a sulfone is in its highest oxidation state and is generally resistant to further oxidation.[9] | Increases the in vivo half-life of a drug by preventing metabolic degradation at that position. |
| Electron-Withdrawing Nature | The sulfonyl group is a strong electron-withdrawing group, which can influence the acidity of adjacent protons and the reactivity of neighboring functional groups. | Can be used to modulate the pKa of a molecule and fine-tune its electronic properties for optimal target binding. |
| Molecular Conformation | The tetrahedral geometry around the sulfur atom can act as a rigid linker or introduce specific conformational constraints in a molecule. | Can help to lock a molecule into a bioactive conformation, improving potency and selectivity. |
Therapeutic Applications of Alkyl Sulfones
Alkyl sulfones are integral components of a wide array of approved drugs and clinical candidates, demonstrating their broad therapeutic potential across various disease areas.
Antibacterial Agents: The Sulfone Drugs
The classic example of a sulfone-containing drug is Dapsone , a cornerstone in the treatment of leprosy.[10][11] Dapsone and other antibacterial sulfones act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[12][13][14] This mechanism is similar to that of sulfonamide antibiotics. By blocking folic acid synthesis, these drugs prevent the production of nucleotides and amino acids, thereby inhibiting bacterial growth.[12][13]
Anti-inflammatory Agents: COX-2 Inhibitors
A prominent class of anti-inflammatory drugs that feature an alkyl sulfone moiety are the selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib is a well-known example of this class, used for the management of pain and inflammation in conditions such as arthritis. The sulfone group in these molecules plays a crucial role in their selective binding to the COX-2 enzyme over the COX-1 isoform, which is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Antiviral and Anticancer Agents
The application of alkyl sulfones extends to the development of antiviral and anticancer therapies. For instance, certain alkyl sulfone derivatives have shown potent activity against various viruses, including HIV. In oncology, the sulfone group has been incorporated into molecules designed to inhibit key signaling pathways involved in tumor growth and proliferation.
Quantitative Data on Alkyl Sulfone-Containing Drugs
The following tables summarize key quantitative data for a selection of drugs containing an alkyl sulfone moiety.
Table 1: Efficacy and Toxicity Data
| Drug | Therapeutic Class | Target | IC₅₀/EC₅₀ | LD₅₀ (oral, rat) |
| Dapsone | Antibacterial, Anti-inflammatory | Dihydropteroate Synthase | - | >2500 mg/kg |
| Celecoxib | Anti-inflammatory (NSAID) | COX-2 | IC₅₀: 40 nM (COX-2), 15 µM (COX-1) | >5000 mg/kg |
| Modafinil | Wakefulness-promoting agent | Dopamine transporter | IC₅₀: 4 µM | >1250 mg/kg |
| Fenbendazole | Anthelmintic | β-tubulin | - | >10,000 mg/kg[15] |
Table 2: Pharmacokinetic Parameters
| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (hours) | Metabolism |
| Dapsone | 70-80[10] | 70-90[10] | 20-30[10] | Hepatic (CYP2E1, CYP3A4)[10] |
| Celecoxib | 22-40 | ~97 | 11 | Hepatic (CYP2C9) |
| Modafinil | Not determined | ~60 | 15 | Hepatic (CYP3A4)[9] |
| Omeprazole (Sulfoxide) | 30-40 | ~95 | 0.5-1[16] | Hepatic (CYP2C19, CYP3A4)[16] |
Signaling Pathways Modulated by Alkyl Sulfones
A deep understanding of the signaling pathways affected by alkyl sulfone-containing drugs is crucial for rational drug design and development.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses.[17] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancers. Consequently, the JAK-STAT pathway has become an important target for drug discovery. Several inhibitors targeting this pathway have been developed, and the incorporation of the sulfone moiety can be a strategy to improve the drug-like properties of these inhibitors.
Conclusion
Alkyl sulfones represent a privileged structural class in medicinal chemistry, offering a unique combination of physicochemical and ADME properties that are highly desirable for the development of new drugs. Their presence in a diverse range of clinically successful medications is a testament to their versatility and utility. A thorough understanding of their synthesis, properties, and mechanisms of action, as detailed in this guide, is essential for leveraging the full potential of the alkyl sulfone moiety in future drug discovery endeavors. As our understanding of complex biological pathways continues to grow, the rational incorporation of alkyl sulfones into novel molecular architectures will undoubtedly lead to the development of the next generation of innovative and effective therapies.
References
- 1. Sulfones | C21H17BrO2S | CID 12501714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modafinil - Wikipedia [en.wikipedia.org]
- 10. Dapsone - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Dapsone? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dapsone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 16. Omeprazole - Wikipedia [en.wikipedia.org]
- 17. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
The Discovery and Synthesis of Aliphatic Sulfones: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The aliphatic sulfone moiety, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, has emerged as a critical pharmacophore in modern drug discovery. Its unique physicochemical properties, including metabolic stability, hydrogen bond accepting capability, and ability to modulate the properties of neighboring functional groups, have led to its incorporation into a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of aliphatic sulfones in drug development, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their roles in modulating key biological pathways.
Discovery and Historical Context
The chemistry of sulfones dates back to the 19th century, with early work focusing on their synthesis and basic reactivity. One of the first therapeutic applications of a sulfone-containing compound was "Sulfonal," introduced in 1888 as a hypnotic and sedative. While its use has since been discontinued due to toxicity, it marked the initial entry of this functional group into the medicinal chemistry landscape. The true potential of the sulfone group in drug design, however, was not fully realized until the mid-20th century with the development of dapsone, a cornerstone in the treatment of leprosy. These early discoveries paved the way for the exploration of the sulfone moiety as a versatile building block in the design of novel therapeutics.
Synthetic Methodologies for Aliphatic Sulfones
A variety of synthetic routes to aliphatic sulfones have been developed, ranging from classical oxidation methods to modern coupling strategies. The choice of method often depends on the desired substitution pattern, functional group tolerance, and scalability.
Oxidation of Aliphatic Sulfides
The oxidation of aliphatic sulfides is one of the most common and straightforward methods for the synthesis of aliphatic sulfones. A range of oxidizing agents can be employed, with hydrogen peroxide being a cost-effective and environmentally benign option.
Experimental Protocol: Oxidation of an Aliphatic Sulfide to a Sulfone using Hydrogen Peroxide
-
Materials:
-
Aliphatic sulfide (1.0 equiv)
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂) (4.0 equiv)
-
Sodium hydroxide (NaOH) solution (4 M)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the aliphatic sulfide in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a 4 M aqueous solution of NaOH.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aliphatic sulfone.[1]
-
Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes, where an aliphatic sulfone plays a key role as an intermediate. This reaction involves the coupling of a sulfonyl carbanion with an aldehyde or ketone.
Experimental Protocol: A Typical Julia-Kocienski Olefination
-
Materials:
-
PT-sulfone (1.0 equiv)
-
Anhydrous dimethoxyethane (DME)
-
Potassium hexamethyldisilazide (KHMDS) (1.1 equiv)
-
Aldehyde or ketone (1.5 equiv)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of the PT-sulfone in anhydrous DME under a nitrogen atmosphere at -55 °C, add a solution of KHMDS in DME dropwise over 10 minutes.
-
Stir the resulting solution for 70 minutes.
-
Add the aldehyde or ketone dropwise over 5 minutes and stir the mixture at -55 °C for 1 hour.
-
Remove the cooling bath and allow the mixture to warm to ambient temperature overnight.
-
Quench the reaction with water and continue stirring for 1 hour.
-
Dilute the mixture with diethyl ether and wash with water.
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired alkene.[2]
-
Synthesis via DABSO
The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) complexed with sulfur dioxide (DABSO) provides a safe and convenient alternative to gaseous SO₂ for the synthesis of sulfones. This method involves the reaction of an organometallic reagent with DABSO to form a sulfinate salt, which is then alkylated in situ.
Experimental Protocol: One-Pot Sulfone Synthesis Using DABSO
-
Materials:
-
Grignard or organolithium reagent (1.0 equiv)
-
DABSO (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide) (3.0 equiv)
-
Anhydrous dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of DABSO in anhydrous THF at -40 °C, add the Grignard or organolithium reagent.
-
After the formation of the metal sulfinate, add the alkyl halide and anhydrous DMF.
-
Heat the reaction mixture using microwave irradiation at 120 °C for 3 hours.
-
After cooling, quench the reaction and extract the product.
-
Purify the crude product by column chromatography to yield the aliphatic sulfone.[3][4][5]
-
Aliphatic Sulfones in Drug Design and Development
The incorporation of aliphatic sulfone moieties into drug candidates can significantly impact their pharmacokinetic and pharmacodynamic properties. They are often employed as bioisosteric replacements for other functional groups, such as ketones or sulfonamides, to improve metabolic stability, solubility, and target engagement.
Quantitative Data of Aliphatic Sulfone-Containing Compounds
The following tables summarize key quantitative data for selected aliphatic sulfone-containing drugs and experimental compounds.
Table 1: Pharmacokinetic Properties of Selected Sulfone-Containing Drugs
| Drug | Bioavailability | Protein Binding | Metabolism | Elimination Half-life |
| Vismodegib | ~31.8% | >99% | Oxidation, glucuronidation, pyridine ring cleavage | 4 days (continuous dosing) |
| Celecoxib | - | ~97% | Primarily CYP2C9 | ~11 hours |
Data sourced from DrugBank and other pharmacology resources.[6][7][8][9]
Table 2: In Vitro Activity of Experimental Aliphatic Sulfone Derivatives
| Compound ID | Target | Assay | IC₅₀ | Reference |
| VF16 | EGFR Tyrosine Kinase | ADP-Glo™ kinase assay | 7.85 ± 0.88 nM | [10] |
| Halo-sulfone 1 | WNK1 | - | 6 µM | [11] |
| Halo-sulfone 2 | WNK3 | - | 4 µM | [11] |
| Urolithin Derivative 9d | Liver Pyruvate Kinase | - | 4.3 µM | [12] |
| Urolithin Derivative 15d | Liver Pyruvate Kinase | - | 7.1 µM | [12] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target's activity.
Signaling Pathways and Experimental Workflows
The therapeutic effects of aliphatic sulfone-containing drugs are achieved through the modulation of specific signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Signaling Pathways Modulated by Sulfone-Containing Drugs
Vismodegib and the Hedgehog Signaling Pathway
Vismodegib is an inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in basal cell carcinoma. Vismodegib binds to and inhibits the Smoothened (SMO) protein, a key component of the Hh pathway, thereby preventing the downstream activation of GLI transcription factors and subsequent tumor growth.[6][7][9][13][14]
Vismodegib inhibits the Hedgehog signaling pathway by targeting SMO.
Celecoxib and the Cyclooxygenase (COX) Pathway
Celecoxib is a selective COX-2 inhibitor. The COX-2 enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, celecoxib reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[8][15][16][17][18]
Celecoxib selectively inhibits the COX-2 enzyme.
Experimental Workflow in Aliphatic Sulfone Drug Discovery
The discovery of novel aliphatic sulfone-containing drugs typically follows a structured workflow, from initial hit identification to preclinical development.
A typical drug discovery workflow for aliphatic sulfone-based therapeutics.
Conclusion
Aliphatic sulfones represent a valuable and versatile class of compounds in the field of medicinal chemistry. Their unique electronic and steric properties, coupled with their metabolic stability, have solidified their place in the modern drug discovery toolbox. A deep understanding of their synthesis, mechanism of action, and structure-activity relationships is essential for the continued development of novel and effective therapeutics. The detailed synthetic protocols and pathway analyses provided in this guide aim to equip researchers with the foundational knowledge required to explore and exploit the full potential of aliphatic sulfones in their drug discovery endeavors.
References
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DABSO-Based, Three-Component, One-Pot Sulfone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DABSO-Based, Three-Component, One-Pot Sulfone Synthesis [organic-chemistry.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. What is the mechanism of Vismodegib? [synapse.patsnap.com]
- 14. dermnetnz.org [dermnetnz.org]
- 15. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Celecoxib - Wikipedia [en.wikipedia.org]
- 17. ClinPGx [clinpgx.org]
- 18. What is the mechanism of Celecoxib? [synapse.patsnap.com]
1-(Methanesulfonyl)pentane molecular weight and formula
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the fundamental molecular properties of 1-(Methanesulfonyl)pentane, a compound of interest in various chemical and pharmaceutical research domains.
Core Molecular Data
The fundamental chemical attributes of this compound are summarized below. These values are critical for a range of applications, including stoichiometric calculations in synthesis, analytical characterization, and computational modeling.
| Property | Value |
| Molecular Formula | C6H14O2S |
| Molecular Weight | 150.24 g/mol [1] |
| CAS Number | 6178-53-6[1][2] |
Methodology for Molecular Weight Determination
The molecular weight of a chemical compound is a cornerstone of its identity and is determined by the sum of the atomic weights of its constituent atoms. The process for calculating the molecular weight of this compound is outlined below.
Experimental Protocol: Calculation of Molecular Weight
-
Determination of the Molecular Formula: The first step is the accurate determination of the molecular formula through elemental analysis and mass spectrometry. For this compound, the established formula is C6H14O2S.[1]
-
Identification of Constituent Atoms: The molecular formula reveals the presence of Carbon (C), Hydrogen (H), Oxygen (O), and Sulfur (S) atoms.
-
Summation of Atomic Weights: The molecular weight is calculated by multiplying the number of atoms of each element by its standard atomic weight and summing the results. The standard atomic weights used are:
-
Carbon (C): ~12.011 amu
-
Hydrogen (H): ~1.008 amu
-
Oxygen (O): ~15.999 amu
-
Sulfur (S): ~32.06 amu
The calculation is as follows: (6 × 12.011) + (14 × 1.008) + (2 × 15.999) + (1 × 32.06) = 150.24 g/mol
-
Visualization of Molecular Composition
To conceptually illustrate the elemental composition and its contribution to the overall molecular weight, the following diagram is provided.
References
Methodological & Application
Application Notes and Protocols: 1-(Methanesulfonyl)pentane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-(Methanesulfonyl)pentane, also known as n-pentyl mesylate, in organic synthesis. While specific literature on this compound is limited, its applications can be extrapolated from the well-established chemistry of primary alkyl mesylates. This document focuses on its utility as an electrophile in nucleophilic substitution and cross-coupling reactions, key transformations in the construction of complex organic molecules and active pharmaceutical ingredients.
Overview of this compound
This compound is an alkylating agent belonging to the class of alkyl mesylates. The methanesulfonyl group is an excellent leaving group, making the pentyl group susceptible to attack by a wide range of nucleophiles. This reactivity is central to its application in forming new carbon-carbon and carbon-heteroatom bonds.
Chemical Structure:
Synonyms: n-Pentyl mesylate, Pentyl methanesulfonate[1]
Key Applications in Organic Synthesis
The primary applications of this compound in organic synthesis are as an electrophilic partner in:
-
Nucleophilic Substitution Reactions: Introduction of the pentyl group onto various nucleophiles.
-
Cross-Coupling Reactions: Formation of carbon-carbon bonds with organometallic reagents.
Nucleophilic Substitution Reactions
Alkyl mesylates are potent electrophiles in SN2 reactions, reacting with a variety of nucleophiles to form substituted products.[2][3][4][5][6] this compound can be used to introduce a linear five-carbon chain into a molecule.
General Reaction Scheme:
Where Nu:- represents a nucleophile and MsO:- is the methanesulfonate leaving group.
Typical Nucleophiles:
-
Oxygen Nucleophiles: Hydroxides, alkoxides, phenoxides (for ether formation).
-
Nitrogen Nucleophiles: Amines, amides, azides.
-
Sulfur Nucleophiles: Thiolates, thiophenoxides.
-
Carbon Nucleophiles: Cyanide, enolates, organometallic reagents (e.g., Grignard reagents, organocuprates).
This protocol provides a general method for the SN2 reaction of this compound with a generic nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium phenoxide)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the nucleophile (1.0 equivalent).
-
Dissolve the nucleophile in the chosen anhydrous solvent.
-
Add this compound (1.0-1.2 equivalents) dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to a temperature between 50-100 °C and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
DOT Script for Nucleophilic Substitution Workflow:
Caption: Workflow for a typical nucleophilic substitution reaction.
Cross-Coupling Reactions
Alkyl mesylates are effective electrophiles in various transition metal-catalyzed cross-coupling reactions, enabling the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds.[7][8][9][10]
Nickel-catalyzed reductive cross-coupling reactions can couple alkyl mesylates with aryl or vinyl sulfonates.[8] This methodology allows for the formation of C(sp³)–C(sp²) bonds.
General Reaction Scheme:
Where R-X is an aryl or vinyl electrophile.
Quantitative Data for Ni-Catalyzed Cross-Coupling of Alkyl Mesylates with Vinyl Triflates:
| Entry | Alkyl Mesylate | Product | Yield (%) |
| 1 | Cyclohexyl mesylate | 3-cyclohexylcyclopent-2-en-1-one | 85 |
| 2 | 1-Adamantyl mesylate | 3-(adamantan-1-yl)cyclopent-2-en-1-one | 78 |
| 3 | n-Dodecyl mesylate | 3-dodecylcyclopent-2-en-1-one | 75 |
| Data adapted from a study on secondary and long-chain alkyl mesylates, demonstrating the feasibility of such couplings.[8] |
This protocol is adapted from literature procedures for the coupling of alkyl mesylates with vinyl triflates.[8]
Materials:
-
This compound
-
Aryl or Vinyl Electrophile (e.g., Phenyl triflate)
-
Nickel Catalyst (e.g., NiCl₂·6H₂O)
-
Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine)
-
Reductant (e.g., Zinc powder)
-
Anhydrous solvent (e.g., Dimethylacetamide (DMA))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox, a reaction vial is charged with the nickel catalyst (5-10 mol%), ligand (10-20 mol%), and reductant (2-3 equivalents).
-
The aryl or vinyl electrophile (1.0 equivalent) and this compound (1.2-1.5 equivalents) are added.
-
Anhydrous solvent is added, and the vial is sealed.
-
The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, washing with an organic solvent.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the coupled product.
DOT Script for Ni-Catalyzed Cross-Coupling:
References
- 1. Pentyl methanesulfonate | C6H14O3S | CID 111883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ni-catalyzed cross-electrophile coupling between vinyl/aryl and alkyl sulfonates: synthesis of cycloalkenes and modification of peptides - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03347E [pubs.rsc.org]
- 9. Cobalt co-catalysis for cross-electrophile coupling: diarylmethanes from benzyl mesylates and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oastats.mit.edu [oastats.mit.edu]
Application Notes and Protocols for 1-(Methanesulfonyl)pentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Methanesulfonyl)pentane is an organosulfur compound featuring a sulfonyl functional group attached to a pentyl chain. The presence of the highly polar sulfonyl group (SO₂) imparts a significant dipole moment, classifying it as a polar aprotic solvent. This is in contrast to the non-polar nature of its parent alkane, pentane. The sulfonyl group's dipole moment is substantial, with values for similar sulfone groups reported to be as high as 4.25 Debye[1]. This inherent polarity dictates its solvent properties and potential applications, particularly in contexts where selective solvation of polar species is required.
Physicochemical Properties
The properties of this compound are influenced by both the polar sulfonyl head and the non-polar pentyl tail. The following table summarizes its predicted and known physicochemical properties, with comparisons to related compounds for context.
| Property | This compound (Predicted/Known) | n-Pentane (for comparison) | Sulfolane (for comparison) |
| Molecular Formula | C₆H₁₄O₂S | C₅H₁₂ | C₄H₈O₂S |
| Molecular Weight | 150.24 g/mol [2] | 72.15 g/mol [3] | 120.17 g/mol |
| Boiling Point | Estimated: 220-240 °C | 36.1 °C[3] | 285 °C |
| Density | Estimated: ~1.0-1.1 g/mL | 0.626 g/mL[3] | 1.261 g/mL |
| Dielectric Constant | Estimated: 10-15 | 1.84[4] | 43.3 |
| Dipole Moment | Estimated: ~4.0 D | 0.0 D[4] | 4.8 D |
| Solubility in Water | Sparingly soluble | 40 mg/L[3] | Miscible |
| Appearance | Colorless liquid (predicted) | Colorless liquid | Colorless solid/liquid |
Note: Values for this compound are estimations based on the properties of similar alkyl sulfones and the principles of physical organic chemistry.
Applications in Organic Synthesis and Drug Development
Based on its predicted properties as a polar aprotic solvent, this compound could be a valuable tool in various applications:
-
Reaction Solvent: Its high boiling point and polarity suggest it could be a suitable solvent for reactions requiring elevated temperatures and the dissolution of polar reagents or intermediates. This is particularly relevant for nucleophilic substitution reactions where stabilization of cationic intermediates is beneficial.
-
Extraction Solvent: The combination of a polar head and a non-polar tail might allow for its use in specialized liquid-liquid extraction protocols, potentially for the separation of compounds with intermediate polarity.
-
Medium for Nanoparticle Synthesis: Polar aprotic solvents are often used in the synthesis of nanoparticles. This compound could offer a unique solvent environment for controlling particle size and morphology.
-
Electrochemical Applications: The high dielectric constant suggests it could be a component in electrolyte solutions for batteries or other electrochemical devices.
-
Fragment-Based Drug Discovery: As a fragment itself, the methanesulfonylpentane moiety could be explored in fragment-based screening to identify new binding interactions with therapeutic targets.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of this compound starting from 1-pentanethiol.
Materials:
-
1-Pentanethiol
-
Hydrogen peroxide (30% solution)
-
Acetic acid
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Oxidation of 1-Pentanethiol to Pentane-1-sulfinic acid:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-pentanethiol (1 equivalent) in acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide (2 equivalents) dropwise, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12 hours.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the evolution of gas ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pentane-1-sulfinic acid.
-
-
Methylation of Pentane-1-sulfinic acid:
-
Dissolve the crude pentane-1-sulfinic acid in a suitable polar aprotic solvent like dimethylformamide (DMF).
-
Add a suitable methylating agent, such as methyl iodide (1.1 equivalents), to the solution.
-
Add a non-nucleophilic base, such as potassium carbonate (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrogen peroxide is a strong oxidizer. Handle with care.
-
Methyl iodide is toxic and a suspected carcinogen. Handle with extreme caution.
-
Alkyl sulfones may have associated toxicity; handle with care and consult the Safety Data Sheet (SDS) for related compounds[5][6][7].
Protocol 2: Application in a Nucleophilic Substitution Reaction (Hypothetical)
This protocol outlines the use of this compound as a solvent for a representative Sₙ2 reaction: the synthesis of 1-phenoxybutane from 1-bromobutane and sodium phenoxide.
Materials:
-
1-Bromobutane
-
Sodium phenoxide
-
This compound (as solvent)
-
Anhydrous potassium carbonate (optional, as base)
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add sodium phenoxide (1 equivalent).
-
Add this compound to dissolve the sodium phenoxide.
-
Add 1-bromobutane (1.2 equivalents) to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.
-
Continue heating until the starting materials are consumed (typically 4-8 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with 1 M NaOH solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the resulting crude 1-phenoxybutane by vacuum distillation or column chromatography.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for a hypothetical Sₙ2 reaction.
Caption: Relationship between structure and solvent properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Toxic Effects of Linear Alkylbenzene Sulfonate on Metabolic Activity, Growth Rate, and Microcolony Formation of Nitrosomonas and Nitrosospira Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Toxicity of linear alkylbenzene sulfonate to aquatic plant Potamogeton perfoliatus L - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(Methanesulfonyl)pentane in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Methanesulfonyl)pentane, also known as pentyl mesylate, is a valuable alkylating agent in organic synthesis. It belongs to the class of alkyl sulfonates, which are known for the excellent leaving group ability of the mesylate group (CH₃SO₃⁻). This property makes this compound an ideal substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. Due to its primary carbon center, it readily reacts with a wide range of nucleophiles under relatively mild conditions, leading to the formation of diverse functional groups. This document provides detailed application notes and experimental protocols for the use of this compound in various Sₙ2 reactions, complete with quantitative data and reaction diagrams.
Core Concepts: The Sₙ2 Reaction
Nucleophilic substitution reactions involving this compound predominantly proceed via the Sₙ2 mechanism. This is a single-step process where a nucleophile attacks the electrophilic carbon atom at the same time as the mesylate leaving group departs.[1]
Key Characteristics of Sₙ2 Reactions with this compound:
-
Kinetics: The reaction rate is dependent on the concentration of both this compound and the nucleophile (second-order kinetics).
-
Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon. However, as this compound is achiral, this is not a concern unless a chiral center is introduced elsewhere in the molecule.
-
Substrate Structure: Primary alkyl sulfonates like this compound are excellent substrates for Sₙ2 reactions due to minimal steric hindrance around the reaction center.[2]
-
Leaving Group: The methanesulfonate (mesylate) anion is a very good leaving group because it is the conjugate base of a strong acid (methanesulfonic acid), making it stable upon departure.
-
Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are typically preferred as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.[3]
Applications in Organic Synthesis
The reactivity of this compound makes it a versatile building block for the introduction of a pentyl group into various molecules. Common applications include the synthesis of amines, azides, ethers, thioethers, nitriles, and in carbon-carbon bond formation.
Synthesis of 1-Azidopentane
The substitution of the mesylate group with an azide ion is an efficient method for the preparation of alkyl azides. 1-Azidopentane can serve as a precursor for the synthesis of primary amines via reduction or in "click" chemistry reactions. While a direct protocol for this compound was not found, a closely related reaction using 1-iodopentane provides a reliable protocol with high yield.
Table 1: Synthesis of 1-Azidopentane
| Electrophile | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Iodopentane | Sodium Azide | Carbitol/Water | 95 | 24 | 83.6[2] |
Experimental Protocol: Preparation of 1-Azidopentane [2]
-
To a flask containing sodium azide (0.26 mol) in a mixture of Carbitol (300 mL) and water (50 mL), add 1-iodopentane (0.20 mol) all at once with stirring.
-
Heat the homogeneous solution to 95°C and maintain this temperature for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into 1 liter of ice water.
-
Separate the organic layer and extract the aqueous layer with two 200 mL portions of ether.
-
Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄), and concentrate under reduced pressure.
-
Distill the residue under reduced pressure to afford 1-azidopentane.
Reaction Workflow: Synthesis of 1-Azidopentane
Caption: Workflow for the synthesis of 1-azidopentane.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for preparing ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide or sulfonate.[1][4] this compound is an excellent electrophile for this transformation.
Table 2: Williamson Ether Synthesis
| Electrophile | Nucleophile | Base | Solvent | Temperature | Time | Yield |
| This compound | Ethanol | Sodium Hydride | THF | Reflux | 1-8 h | High (typically 50-95%)[3] |
| This compound | Phenol | Potassium Carbonate | DMF | 80°C | 4 h | High |
Experimental Protocol: Synthesis of Ethyl Pentyl Ether
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) to anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C and slowly add absolute ethanol (1.0 eq).
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Add this compound (1.0 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with water at 0°C.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by distillation to obtain ethyl pentyl ether.
Reaction Signaling Pathway: Williamson Ether Synthesis
Caption: Mechanism of the Williamson Ether Synthesis.
Synthesis of Pentyl Thioethers
Thiolates are excellent nucleophiles and react readily with this compound to form thioethers (sulfides).
Table 3: Synthesis of Pentyl Thioethers
| Electrophile | Nucleophile | Base | Solvent | Temperature | Time | Yield |
| This compound | Thiophenol | Sodium Hydroxide | Ethanol/Water | Reflux | 2-4 h | High |
Experimental Protocol: Synthesis of Phenyl Pentyl Sulfide
-
In a round-bottom flask, dissolve thiophenol (1.0 eq) in a solution of sodium hydroxide (1.1 eq) in a mixture of ethanol and water.
-
To this solution, add this compound (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
After cooling, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or distillation to yield phenyl pentyl sulfide.
Synthesis of Hexanenitrile (Carbon Chain Extension)
The reaction of this compound with cyanide ion is a valuable method for extending the carbon chain by one carbon, producing a nitrile. Nitriles are versatile intermediates that can be hydrolyzed to carboxylic acids or reduced to primary amines.
Table 4: Synthesis of Hexanenitrile
| Electrophile | Nucleophile | Solvent | Temperature | Time | Yield |
| 1-Bromopropane (analogue) | Potassium Cyanide | Ethanol | Reflux | Several hours | Good[5] |
Experimental Protocol: Synthesis of Hexanenitrile [5]
-
Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium cyanide (1.2 eq) in ethanol.
-
Add this compound (1.0 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Remove the ethanol by distillation.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully.
-
Purify the resulting hexanenitrile by distillation.
Logical Relationship: Utility of Hexanenitrile
Caption: Synthetic utility of hexanenitrile.
Preparation of this compound
This compound is typically prepared from 1-pentanol by reaction with methanesulfonyl chloride in the presence of a base, such as triethylamine or pyridine.
Table 5: Preparation of Alkyl Mesylates
| Alcohol | Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
| 5-phenyl-2-pentanol | Methanesulfonyl Chloride | - | Tetrahydrofuran | 0 to RT | 95[6] |
Experimental Protocol: Synthesis of this compound
-
In a flask, dissolve 1-pentanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0°C under an inert atmosphere.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture sequentially with cold water, dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound, which can be used without further purification or purified by distillation.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the pentyl group in a variety of organic molecules through Sₙ2 reactions. Its high reactivity, driven by the excellent leaving group ability of the mesylate, allows for efficient transformations with a wide range of nucleophiles under generally mild conditions. The protocols and data presented herein provide a valuable resource for researchers in synthetic chemistry and drug development, enabling the predictable and high-yielding synthesis of key intermediates.
References
Analytical Techniques for the Characterization of 1-(Methanesulfonyl)pentane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 1-(Methanesulfonyl)pentane. The following sections detail the principles and experimental protocols for the characterization of this aliphatic sulfone, a compound of interest in various chemical and pharmaceutical research domains.
Introduction
This compound (CH₃SO₂C₅H₁₁) is a simple aliphatic sulfone. Accurate and thorough characterization is crucial for its application in research and development, ensuring identity, purity, and stability. This document outlines the application of key analytical methodologies: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbon atoms within the molecule.
Predicted ¹H and ¹³C NMR Data
Due to the lack of publicly available experimental spectra for this compound, the following chemical shifts have been predicted based on established increments and computational models. These values serve as a reliable guide for spectral interpretation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Structure | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | CH₃ -SO₂- | ~2.9 - 3.1 (s, 3H) | ~44 - 46 |
| 2 | -SO₂-CH₂ - | ~3.0 - 3.2 (t, 2H) | ~55 - 57 |
| 3 | -CH₂-CH₂ - | ~1.7 - 1.9 (quint, 2H) | ~24 - 26 |
| 4 | -CH₂-CH₂ - | ~1.3 - 1.5 (sext, 2H) | ~30 - 32 |
| 5 | -CH₂-CH₃ | ~0.9 - 1.0 (t, 3H) | ~13 - 15 |
| 6 | -CH₂ -CH₃ | ~22 - 24 |
Note: Predicted shifts are relative to TMS (Tetramethylsilane). Multiplicity: s = singlet, t = triplet, quint = quintet, sext = sextet.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for optimal resolution.
-
Acquisition Parameters (¹H):
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 10-12 ppm.
-
-
Acquisition Parameters (¹³C):
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 200-220 ppm.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.
Expected Fragmentation Pattern
Electron Ionization (EI) is a common technique for the analysis of relatively small organic molecules. The fragmentation of aliphatic sulfones is characterized by cleavage of the C-S and C-C bonds.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Comments |
| 150 | [CH₃SO₂C₅H₁₁]⁺ | Molecular Ion (M⁺) |
| 135 | [SO₂C₅H₁₁]⁺ | Loss of CH₃ radical |
| 93 | [C₅H₁₁SO]⁺ | Rearrangement and loss of CH₃O radical |
| 79 | [CH₃SO₂]⁺ | Methylsulfonyl cation |
| 71 | [C₅H₁₁]⁺ | Pentyl cation |
| 57 | [C₄H₉]⁺ | Butyl cation (from cleavage of the pentyl chain) |
| 43 | [C₃H₇]⁺ | Propyl cation (from cleavage of the pentyl chain) |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS System:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable. A typical dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of the sample solution in split or splitless mode.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Rate: 2-3 scans/second.
-
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the key characteristic absorptions are from the sulfone group and the alkyl chain.
Characteristic FTIR Absorption Bands
Table 3: Characteristic FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~2960-2850 | C-H stretching (alkyl) | Strong |
| ~1465 | C-H bending (methylene) | Medium |
| ~1375 | C-H bending (methyl) | Medium |
| ~1320-1280 | S=O asymmetric stretching (sulfone) | Strong |
| ~1150-1120 | S=O symmetric stretching (sulfone) | Strong |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Prepare a concentrated solution of the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) and use a liquid cell.
-
-
Instrument Setup:
-
Spectrometer: A standard FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition: Acquire a background spectrum (of the empty sample holder or solvent). Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected values for a sulfone and an aliphatic compound.
Chromatographic Analysis
Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds like this compound.
Table 4: Typical GC Parameters for Purity Analysis
| Parameter | Condition |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 250 °C (5 min) |
| Predicted Retention Time | ~10-15 minutes (highly dependent on the specific system) |
Experimental Protocol: GC Purity Analysis
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., ethyl acetate).
-
Injection: Inject 1 µL of the sample solution into the GC.
-
Data Analysis: The purity is determined by the area percentage of the main peak in the resulting chromatogram.
High-Performance Liquid Chromatography (HPLC)
HPLC can also be used for the analysis of sulfones, particularly for non-volatile impurities.
Table 5: Typical HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Detector | UV at a low wavelength (e.g., 210 nm) or Refractive Index (RI) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject 10-20 µL of the sample solution into the HPLC system.
-
Data Analysis: Purity is assessed by the area percentage of the main peak in the chromatogram.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability and phase transitions of this compound.
Expected Thermal Properties
-
Decomposition: Aliphatic sulfones are generally stable up to high temperatures. The onset of thermal decomposition for acyclic aliphatic sulfones typically occurs above 350 °C.[1]
-
Melting Point: The melting point of this compound is not widely reported and would need to be determined experimentally.
Experimental Protocol: TGA/DSC
-
Sample Preparation: Place a small amount of the sample (5-10 mg) in an appropriate TGA or DSC pan (e.g., aluminum).
-
Instrument Setup (TGA):
-
Atmosphere: Nitrogen or air.
-
Temperature Program: Heat from ambient to 500 °C at a rate of 10 °C/min.
-
-
Instrument Setup (DSC):
-
Atmosphere: Nitrogen.
-
Temperature Program: Heat from ambient to a temperature above the expected melting point at a rate of 10 °C/min, followed by a cooling and a second heating cycle.
-
-
Data Analysis:
-
TGA: Determine the onset of decomposition from the weight loss curve.
-
DSC: Determine the melting point and any other phase transitions from the heat flow curve.
-
Summary
The analytical techniques described provide a robust framework for the comprehensive characterization of this compound. A combination of NMR and MS is essential for unambiguous structure elucidation, while FTIR provides confirmation of key functional groups. Chromatographic methods are crucial for purity assessment, and thermal analysis offers insights into the material's stability. The provided protocols and predicted data serve as a valuable resource for researchers working with this compound.
References
Application Note: 1H and 13C NMR Spectroscopy of 1-(Methanesulfonyl)pentane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-(Methanesulfonyl)pentane. Due to the limited availability of experimental spectra for this specific compound in public databases, this note combines theoretical predictions based on established chemical shift principles for alkyl sulfones and alkanes with a comprehensive experimental protocol for acquiring such data.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on the known effects of the electron-withdrawing methanesulfonyl group and typical values for pentyl chains.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Position | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1 | -SO₂-CH₂- | 2.9 - 3.1 | Triplet (t) | 7.5 | 2H |
| 2 | -CH₂- | 1.7 - 1.9 | Quintet | 7.5 | 2H |
| 3 | -CH₂- | 1.3 - 1.5 | Sextet | 7.5 | 2H |
| 4 | -CH₂- | 1.2 - 1.4 | Sextet | 7.5 | 2H |
| 5 | -CH₃ | 0.8 - 1.0 | Triplet (t) | 7.5 | 3H |
| 6 | CH₃-SO₂- | 2.8 - 3.0 | Singlet (s) | - | 3H |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Position | Assignment | Predicted Chemical Shift (δ, ppm) |
| 1 | -SO₂-CH₂- | 55 - 60 |
| 2 | -CH₂- | 28 - 32 |
| 3 | -CH₂- | 21 - 25 |
| 4 | -CH₂- | 22 - 26 |
| 5 | -CH₃ | 13 - 15 |
| 6 | CH₃-SO₂- | 40 - 45 |
Experimental Protocol
This protocol outlines a general procedure for the preparation and acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tubes
-
Pasteur pipette with a cotton or glass wool plug
-
Small vial
-
Vortex mixer or sonicator
-
-
Procedure:
-
Weigh the appropriate amount of this compound and place it in a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1]
-
Gently vortex or sonicate the mixture until the sample is completely dissolved.[1]
-
Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean NMR tube to remove any particulate matter.[2]
-
Ensure the solvent height in the NMR tube is between 4 and 5 cm.
-
Cap the NMR tube securely to prevent solvent evaporation.[1]
-
2. NMR Data Acquisition
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse sequence
-
Number of Scans: 8-16
-
Spectral Width: 0-12 ppm
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse sequence
-
Number of Scans: 128-1024 (or more, depending on concentration)
-
Spectral Width: 0-220 ppm
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Molecular Structure and NMR Correlations
The following diagram illustrates the chemical structure of this compound and the expected correlations between the different proton and carbon atoms.
Caption: Structure and predicted NMR correlations for this compound.
References
Application Notes and Protocols for Mass Spectrometry Analysis of 1-(Methanesulfonyl)pentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Methanesulfonyl)pentane is an alkyl sulfone, a class of compounds relevant in various chemical and pharmaceutical contexts. Understanding its behavior under mass spectrometric analysis is crucial for its identification, quantification, and characterization in complex matrices. These application notes provide a detailed overview of the expected mass spectral behavior of this compound and a general protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound is predicted based on the established fragmentation patterns of alkyl sulfones and linear alkanes.[1][2][3][4][5] Upon electron ionization (EI), the molecule is expected to undergo fragmentation through several key pathways.
The molecular ion ([M]⁺) of this compound (C₆H₁₄O₂S) has a molecular weight of 150.24 g/mol . The primary fragmentation is anticipated to occur at the C-S and S-O bonds, as well as along the pentyl chain.
A proposed fragmentation pathway is illustrated below:
Caption: Proposed electron ionization fragmentation pathway for this compound.
Quantitative Data Summary
The following table summarizes the predicted prominent ions and their relative abundances in the electron ionization mass spectrum of this compound. This data is inferred from general fragmentation principles of similar molecules.[3][5][6] The base peak is predicted to be a fragment from the alkyl chain, a common feature in the mass spectra of long-chain alkanes.
| Mass-to-Charge Ratio (m/z) | Proposed Ion Fragment | Predicted Relative Abundance (%) |
| 150 | [CH₃SO₂(CH₂)₄CH₃]⁺• (Molecular Ion) | 5 - 15 |
| 135 | [SO₂(CH₂)₄CH₃]⁺ | 10 - 20 |
| 86 | [C₆H₁₄]⁺• (after rearrangement and SO₂ loss) | 15 - 25 |
| 79 | [CH₃SO₂]⁺ | 40 - 60 |
| 57 | [C₄H₉]⁺ | 80 - 100 (Base Peak) |
| 43 | [C₃H₇]⁺ | 60 - 80 |
| 63 | [CH₃SO]⁺ | 20 - 30 |
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry system.[7][8][9]
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Matrix: For analysis in complex matrices, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to isolate the analyte and remove interfering substances.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless injection (1 µL).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Transfer Line Temperature: 280 °C.
Data Acquisition and Analysis
-
Inject the prepared standards and samples into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Confirm the identity of the compound by comparing the acquired mass spectrum with the predicted fragmentation pattern and reference spectra if available.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 57 or 79) against the concentration of the standards. Determine the concentration of this compound in the samples from this calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometry analysis of this compound can be effectively performed using GC-MS with electron ionization. The predictable fragmentation pattern, characterized by cleavage of the sulfone group and fragmentation of the pentyl chain, allows for confident identification. The provided protocol offers a starting point for method development for the qualitative and quantitative analysis of this compound in various research and industrial settings.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. image diagram mass spectrum of pentane fragmentation pattern of ions for analysis and identification of pentane doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Gas chromatography/mass spectrometric analysis of methyl esters of N,N-dialkylaminoethane-2-sulfonic acids for verification of the Chemical Weapons Convention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Infrared Spectroscopy of the Sulfonyl Group in 1-(Methanesulfonyl)pentane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. This application note details the characteristic IR absorption frequencies of the sulfonyl group in 1-(Methanesulfonyl)pentane, a representative alkyl sulfone. The sulfonyl functional group (R-S(=O)₂-R') is a key structural motif in many pharmaceutical compounds and advanced materials. Understanding its spectroscopic signature is crucial for chemical identification, quality control, and reaction monitoring. This document provides the expected vibrational frequencies for this compound and a detailed protocol for obtaining its infrared spectrum using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.
Data Presentation
The infrared spectrum of this compound is characterized by the vibrational modes of the sulfonyl group and the alkyl chains. The most prominent features are the strong stretching vibrations of the S=O bonds. The expected characteristic IR absorption bands are summarized in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric SO₂ Stretching | Sulfonyl (SO₂) | 1350 - 1300 | Strong |
| Symmetric SO₂ Stretching | Sulfonyl (SO₂) | 1150 - 1120 | Strong |
| C-H Asymmetric Stretching | -CH₃, -CH₂- | 2965 - 2950 | Strong |
| C-H Symmetric Stretching | -CH₃, -CH₂- | 2880 - 2860 | Strong |
| C-H Bending (Scissoring/Deformation) | -CH₃, -CH₂- | 1470 - 1450 | Medium |
| C-H Bending (Rocking) | -CH₂- | 725 - 720 | Weak |
Note: The exact peak positions can be influenced by the molecular environment and sample phase.
Experimental Protocol: ATR-FTIR Spectroscopy of this compound
This protocol outlines the procedure for acquiring an ATR-FTIR spectrum of a liquid sample such as this compound.
Materials and Equipment:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
This compound sample
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.
-
Perform any required instrument diagnostics or performance checks.
-
-
ATR Crystal Cleaning:
-
Clean the surface of the ATR crystal thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol).
-
Allow the solvent to evaporate completely.
-
-
Background Spectrum Acquisition:
-
Sample Application:
-
Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered by the sample.[1]
-
-
Sample Spectrum Acquisition:
-
Acquire the infrared spectrum of the sample. The typical spectral range for organic compounds is 4000 cm⁻¹ to 400 cm⁻¹.[1]
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary data processing, such as baseline correction or smoothing.
-
Identify the characteristic absorption bands and compare them to the expected frequencies for the sulfonyl and alkyl functional groups.
-
-
Cleaning:
-
After the measurement is complete, clean the ATR crystal by wiping away the sample with a lint-free wipe and then cleaning with an appropriate solvent.
-
Visualizations
References
Application Note: Determination of Purity and Impurity Profile of 1-(Methanesulfonyl)pentane using Gas Chromatography
Abstract
This application note details a comprehensive gas chromatography (GC) method for the purity assessment of 1-(Methanesulfonyl)pentane. The protocol is designed for researchers, scientists, and drug development professionals to accurately quantify the main component and identify potential process-related impurities and residual solvents. The described methodology utilizes a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification, ensuring high sensitivity and specificity.
Introduction
This compound is a sulfone compound that can be utilized as an intermediate in various chemical syntheses, including the development of active pharmaceutical ingredients (APIs). As with any component in pharmaceutical manufacturing, its purity must be rigorously controlled to ensure the safety and efficacy of the final product. Gas chromatography is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds, making it an ideal choice for this application. This document provides a detailed protocol for a GC-FID and GC-MS method for the analysis of this compound.
Experimental Protocol
This protocol is based on established methods for the analysis of alkyl sulfones and related compounds and is intended as a starting point for method development and validation.
1. Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Detectors: Flame Ionization Detector (FID) and Mass Spectrometer (MS). A capillary flow technology (CFT) device can be used to split the effluent to both detectors simultaneously.[1]
-
Autosampler: Agilent 7693A or equivalent.
-
GC Column: Agilent DB-WAX (30 m x 0.53 mm, 1.0 µm) or equivalent polar capillary column.[2][3] A non-polar column such as a DB-5ms could also be evaluated for separation of specific impurities.
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Solvents: Dichloromethane (DCM) or n-Hexane (GC grade or higher).[2][3][4]
2. Reagent and Standard Preparation
-
Diluent: Dichloromethane (DCM).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with DCM to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish linearity.
-
Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM.
3. Gas Chromatography Conditions
The following table outlines the recommended starting conditions for the GC-FID and GC-MS analysis.
| Parameter | GC-FID Condition | GC-MS Condition |
| Inlet | Split/Splitless | Split/Splitless |
| Inlet Temperature | 250 °C | 250 °C |
| Injection Volume | 1.0 µL | 1.0 µL |
| Split Ratio | 50:1 | 50:1 |
| Carrier Gas | Helium | Helium |
| Constant Flow | 2.0 mL/min | 2.0 mL/min |
| Oven Program | ||
| Initial Temperature | 60 °C, hold for 2 min | 60 °C, hold for 2 min |
| Ramp 1 | 10 °C/min to 200 °C | 10 °C/min to 200 °C |
| Hold 1 | Hold for 5 min | Hold for 5 min |
| Ramp 2 | 20 °C/min to 240 °C | 20 °C/min to 240 °C |
| Hold 2 | Hold for 5 min | Hold for 5 min |
| Detector | FID | Mass Spectrometer |
| FID Temperature | 280 °C | - |
| Hydrogen Flow | 30 mL/min | - |
| Air Flow | 300 mL/min | - |
| Makeup Gas (He) | 25 mL/min | - |
| MS Transfer Line | - | 250 °C |
| Ion Source Temp | - | 230 °C |
| Quadrupole Temp | - | 150 °C |
| Scan Range | - | 35 - 350 amu |
| Ionization Mode | - | Electron Ionization (EI) |
4. Data Analysis and Calculations
-
Purity Calculation (Area Percent): The purity of this compound can be estimated using the area percent method from the FID chromatogram.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
-
Quantification of Impurities: For known impurities, a calibration curve can be generated using certified reference standards. The concentration of the impurity in the sample can then be determined from this curve.
-
Impurity Identification: The MS detector in scan mode is used to identify unknown peaks by comparing their mass spectra to a spectral library (e.g., NIST).
Potential Impurities
While a definitive list of impurities depends on the synthetic route, potential impurities could include:
-
Residual Starting Materials: Pentanethiol, methanesulfonyl chloride.
-
By-products: Dipentyl disulfide.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Method Validation Parameters
For use in a regulated environment, the method should be validated according to ICH Q2(R1) guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Correlation coefficients should be greater than 0.99.[2][3]
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Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
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Accuracy: The closeness of test results obtained by the method to the true value. Recovery studies should be performed.
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Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (FID) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (r²) | > 0.999 |
Table 3: Precision Data (n=6)
| Sample | Mean Purity (%) | Standard Deviation | RSD (%) |
| This compound | [Insert Data] | [Insert Data] | < 1.0% |
Table 4: Accuracy (Spike Recovery)
| Spiked Level | Amount Spiked (mg) | Amount Recovered (mg) | Recovery (%) |
| 80% | [Insert Data] | [Insert Data] | [Insert Data] |
| 100% | [Insert Data] | [Insert Data] | [Insert Data] |
| 120% | [Insert Data] | [Insert Data] | [Insert Data] |
| Mean Recovery (%) | 98.0 - 102.0% |
Experimental Workflow and Diagrams
Caption: Workflow for GC Purity Analysis of this compound.
The gas chromatography method outlined in this application note provides a robust and reliable approach for determining the purity and impurity profile of this compound. The use of both FID and MS detectors allows for accurate quantification and confident identification of any potential contaminants. This method is suitable for implementation in research, development, and quality control laboratories. Further validation should be performed to demonstrate its suitability for its intended purpose.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(Methanesulfonyl)pentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-(Methanesulfonyl)pentane by distillation. It is intended for researchers, scientists, and professionals in drug development who are working with this or similar compounds.
Data Summary
For quick reference, the following table summarizes the key physical properties of this compound and related compounds that are relevant to its purification by distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Pressure (Torr) |
| This compound | C₆H₁₄O₂S | 150.24 | 39-40[1] | 0.1 |
| 1-(Methylthio)pentane | C₆H₁₄S | 118.24 | Not available | Not available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189[1][2][3][4][5] | 760 |
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines the fractional vacuum distillation procedure for purifying crude this compound. A common synthetic route to this compound is the oxidation of 1-(methylthio)pentane. This process can result in impurities such as the unreacted starting material, the intermediate sulfoxide, and residual solvent, like Dimethyl Sulfoxide (DMSO).
Materials and Equipment:
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Crude this compound
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Round-bottom flask
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Fractionating column (e.g., Vigreux or packed column)
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Distillation head with a condenser and vacuum adapter
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Receiving flasks
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Heating mantle with a stirrer
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Vacuum pump
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Cold trap
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Manometer
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Stir bar
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Glass wool for insulation
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Vacuum grease
Procedure:
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Apparatus Assembly:
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Set up the fractional distillation apparatus as shown in the workflow diagram below.
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Ensure all glassware is clean, dry, and free of cracks.
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Lightly grease all ground-glass joints to ensure a good seal under vacuum.
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Place a stir bar in the round-bottom flask.
-
-
Charging the Flask:
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Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity.
-
-
System Evacuation:
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Connect the vacuum pump to the distillation apparatus through a cold trap.
-
Slowly and carefully evacuate the system. Monitor the pressure using a manometer.
-
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Distillation:
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Once the desired vacuum (around 0.1 Torr) is achieved and stable, begin stirring and gently heat the distillation flask using a heating mantle.
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Wrap the fractionating column with glass wool to minimize heat loss.
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Observe the distillation head for the condensation of the first fraction. This will likely be any low-boiling impurities or residual solvent.
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Collect this forerun in a separate receiving flask.
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As the temperature at the distillation head stabilizes, switch to a clean receiving flask to collect the main fraction of this compound, which should distill at approximately 39-40 °C at 0.1 Torr.[1]
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Monitor the temperature and pressure throughout the distillation. A stable temperature and pressure indicate the collection of a pure fraction.
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If the temperature rises significantly after collecting the main fraction, it may indicate the presence of higher-boiling impurities. Stop the distillation at this point.
-
-
Shutdown:
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Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.
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Slowly and carefully vent the system to atmospheric pressure.
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Turn off the vacuum pump.
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Disassemble the apparatus and store the purified this compound in a sealed container.
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Troubleshooting Guide
This section addresses common problems encountered during the distillation of this compound in a question-and-answer format.
Q1: The pressure in my distillation setup will not go below a certain point. What should I do?
A1: A vacuum leak is the most likely cause.
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Check all connections: Ensure all ground-glass joints are properly sealed and greased. Check all tubing connections for cracks or loose fittings.
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Inspect glassware: Carefully examine all glassware for cracks, especially star cracks, which can be difficult to see.
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Pump performance: Verify that your vacuum pump is in good working order and the pump oil is clean.
Q2: My compound is not distilling even though the vacuum is good and the heating mantle is at a high temperature.
A2: This could be due to several factors.
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Inaccurate temperature reading: Ensure the thermometer bulb is correctly positioned in the distillation head (the top of the bulb should be level with the bottom of the sidearm leading to the condenser).
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Insufficient heating: For high-boiling compounds, a heating mantle may not provide uniform heating. Consider using an oil bath for better temperature control.
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Heat loss: Insulate the distillation column and head with glass wool or aluminum foil to prevent premature condensation.
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Pressure too high: Even a small deviation from the target pressure can significantly increase the boiling point. Re-check your vacuum level.
Q3: The distillation is very slow, with a low rate of condensate formation.
A3: This is often related to inadequate heating or poor vacuum.
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Increase heating: Gradually increase the temperature of the heating mantle or oil bath.
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Improve vacuum: Check for leaks as described in Q1. A lower pressure will increase the rate of distillation.
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Column efficiency: A very long or highly efficient fractionating column can lead to a slow distillation rate. For a simple purification, a short Vigreux column may be sufficient.
Q4: I am observing bumping or violent boiling in the distillation flask.
A4: Bumping occurs when the liquid becomes superheated and boils in bursts.
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Stirring: Ensure the stir bar is spinning at a sufficient speed to create a vortex. Boiling chips are not effective under vacuum.
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Degassing: If the crude material contains dissolved gases or volatile solvents, they can cause bumping upon heating under vacuum. It is good practice to slowly reduce the pressure without heating first to remove these volatiles.
Q5: My product seems to be decomposing in the distillation pot (charring, darkening of color).
A5: Alkyl sulfones can be susceptible to thermal decomposition at high temperatures.
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Lower the distillation temperature: This can be achieved by improving the vacuum. A lower pressure will allow the compound to distill at a lower temperature. Acyclic aliphatic sulfones are generally stable up to 350°C, but impurities can sometimes catalyze decomposition at lower temperatures.
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Minimize heating time: Do not heat the distillation pot for an extended period before the distillation begins.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: If synthesized by the oxidation of 1-(methylthio)pentane, the most common impurities are:
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Unreacted 1-(methylthio)pentane: The starting thioether.
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1-(Methylsulfinyl)pentane: The intermediate sulfoxide.
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Solvent: The solvent used in the oxidation reaction, for example, DMSO.
Q2: How can I remove the intermediate sulfoxide impurity?
A2: The sulfoxide is expected to have a higher boiling point than the corresponding sulfone. Therefore, fractional distillation should effectively separate the desired this compound from the sulfoxide impurity, which will remain in the distillation pot.
Q3: What is the purpose of the cold trap?
A3: The cold trap, typically cooled with dry ice/acetone or liquid nitrogen, is essential to protect the vacuum pump. It condenses volatile substances that pass through the condenser, preventing them from contaminating the pump oil and reducing the pump's efficiency.
Q4: Can I use a simple distillation setup instead of fractional distillation?
A4: A simple distillation may be sufficient if the boiling points of the impurities are significantly different from that of this compound. However, if the boiling points are close, a fractional distillation setup with a Vigreux or packed column is necessary to achieve good separation.
Visual Guides
Distillation Troubleshooting Workflow
Caption: Troubleshooting workflow for vacuum distillation.
Experimental Setup for Vacuum Distillation
Caption: Experimental setup for fractional vacuum distillation.
References
Technical Support Center: Synthesis of 1-(Methanesulfonyl)pentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(methanesulfonyl)pentane.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods for synthesizing this compound are:
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Oxidation of a corresponding sulfide: This typically involves the oxidation of 1-(methylthio)pentane.
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Nucleophilic substitution: This reaction involves a pentyl halide, such as 1-chloropentane or 1-bromopentane, and a methanesulfinate salt, most commonly sodium methanesulfinate.
Q2: I see an unexpected peak in my NMR/GC-MS that I suspect is an impurity. What are the likely culprits?
A2: The identity of the impurity largely depends on the synthetic route employed.
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For the oxidation route, the most common impurity is the partially oxidized intermediate, 1-(methylsulfinyl)pentane (pentyl methyl sulfoxide) .
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For the nucleophilic substitution route, potential impurities include:
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Unreacted starting materials: 1-halopentane and sodium methanesulfinate.
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O-alkylation byproduct: Pentyl methanesulfinate.
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Elimination byproduct: Pentene isomers (e.g., 1-pentene).
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Q3: How can I minimize the formation of the sulfoxide impurity during the oxidation of 1-(methylthio)pentane?
A3: To drive the reaction to completion and minimize the sulfoxide intermediate, consider the following:
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Choice of Oxidizing Agent: Stronger oxidizing agents or catalytic systems are effective. A combination of sodium tungstate and hydrogen peroxide is a robust system for achieving complete oxidation to the sulfone.[1]
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Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction by TLC or GC can help determine the point of complete conversion. Gentle heating can sometimes be employed, but care must be taken to avoid side reactions.
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Stoichiometry of the Oxidant: Using a slight excess of the oxidizing agent can help ensure all the sulfide is converted to the sulfone. However, a large excess should be avoided to prevent potential side reactions and difficult purification.
Q4: During the reaction of 1-chloropentane with sodium methanesulfinate, I seem to be getting a significant amount of a byproduct. How can I favor the desired S-alkylation over O-alkylation?
A4: The competition between S-alkylation (forming the desired sulfone) and O-alkylation (forming the pentyl methanesulfinate ester) is a known issue. To favor S-alkylation:
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Choice of Leaving Group: Softer leaving groups on the pentyl electrophile favor S-alkylation. Therefore, using 1-iodopentane or 1-bromopentane is generally preferable to 1-chloropentane.
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Solvent: Polar aprotic solvents like DMF or DMSO are known to promote S-alkylation of sulfinates.[2][3]
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Temperature: Running the reaction at a moderate temperature can sometimes favor the thermodynamically more stable S-alkylated product.
Troubleshooting Guides
Issue 1: Low Yield of this compound from Sulfide Oxidation
| Symptom | Possible Cause | Troubleshooting Step |
| Significant amount of starting material (1-(methylthio)pentane) remains after the reaction. | Incomplete reaction due to insufficient oxidant, low temperature, or short reaction time. | 1. Increase the equivalents of the oxidizing agent (e.g., hydrogen peroxide).2. Increase the reaction temperature moderately.3. Extend the reaction time and monitor by TLC or GC until the starting material is consumed. |
| The major product is the sulfoxide, 1-(methylsulfinyl)pentane. | The oxidizing agent is not strong enough or the reaction has not gone to completion. | 1. Switch to a more powerful oxidizing system, such as m-CPBA (2 equivalents) or a catalytic amount of sodium tungstate with hydrogen peroxide.[1]2. Ensure adequate reaction time for the second oxidation step (sulfoxide to sulfone). |
Issue 2: Presence of Multiple Products in the Nucleophilic Substitution Reaction
| Symptom | Possible Cause | Troubleshooting Step |
| An impurity with a similar mass to the product is observed. | Formation of the O-alkylation product, pentyl methanesulfinate. | 1. If using 1-chloropentane, switch to 1-bromopentane or 1-iodopentane.2. Use a polar aprotic solvent such as DMF or DMSO.[2][3]3. Consider adding a catalytic amount of sodium iodide if using 1-chloropentane or 1-bromopentane to facilitate in-situ formation of the more reactive 1-iodopentane. |
| A volatile, low-boiling point impurity is detected by GC. | Formation of pentene via an elimination reaction. | 1. Sodium methanesulfinate is not a strong base, so E2 elimination is less likely. If a stronger base is present as an additive, its removal is recommended.2. Use the mildest possible reaction temperature that still allows for a reasonable reaction rate. |
| Unreacted 1-halopentane is present. | Incomplete reaction. | 1. Increase the reaction time or temperature.2. Ensure the sodium methanesulfinate is fully dissolved or well-suspended in the solvent. |
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₆H₁₄O₂S | 150.24 | ~270-280 (est.) | Desired Product |
| 1-(Methylsulfinyl)pentane | C₆H₁₄OS | 134.24 | ~240-250 (est.) | Incomplete oxidation byproduct |
| Pentyl methanesulfinate | C₆H₁₄O₂S | 150.24 | Lower than sulfone | O-alkylation byproduct |
| 1-Chloropentane | C₅H₁₁Cl | 106.59 | 108 | Unreacted starting material |
| 1-Bromopentane | C₅H₁₁Br | 151.04 | 129-130 | Unreacted starting material |
| 1-Pentene | C₅H₁₀ | 70.13 | 30 | Elimination byproduct |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Substitution
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To a solution of sodium methanesulfinate (1.1 equivalents) in dimethylformamide (DMF), add 1-bromopentane (1.0 equivalent).
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Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
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Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography to isolate this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Synthesis of 1-(Methanesulfonyl)pentane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-(Methanesulfonyl)pentane synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the two primary synthetic routes.
Route 1: Oxidation of 1-(Methylthio)pentane
This is a common and effective method for preparing this compound. However, several factors can influence the reaction's success and yield.
Logical Workflow for Troubleshooting Route 1
Caption: Troubleshooting workflow for the oxidation of 1-(methylthio)pentane.
Question: My reaction yield is low and I still have a lot of starting material (1-(methylthio)pentane). What should I do?
Answer: This indicates an incomplete reaction. Here are several steps you can take to improve conversion:
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Increase Reaction Time or Temperature: Some oxidizing agents require longer reaction times or elevated temperatures to achieve full conversion. Monitor the reaction progress by TLC or GC to determine the optimal time. Be cautious with increasing temperature, as it can sometimes lead to side reactions.
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Increase Equivalents of Oxidizing Agent: Ensure you are using a sufficient stoichiometric amount of the oxidizing agent. For the conversion of a sulfide to a sulfone, at least two equivalents of the oxidant are required. It is common to use a slight excess to drive the reaction to completion.
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Choice of Oxidizing Agent: The reactivity of oxidizing agents varies. If a mild oxidant like hydrogen peroxide is giving low conversion, consider a more potent one such as m-CPBA or potassium permanganate.[1][2] Refer to the data table below for a comparison of common oxidizing agents.
Question: I am observing unexpected side products in my reaction mixture. What could be the cause?
Answer: The formation of side products is often related to the reaction conditions and the choice of oxidant.
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Solvent Choice: Some solvents can participate in or be degraded by strong oxidizing agents. Using a robust solvent like acetic acid, acetonitrile, or ethyl acetate is often recommended.[2]
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Reaction Temperature: High temperatures can lead to decomposition of the starting material, product, or reagents. If you suspect this is an issue, try running the reaction at a lower temperature for a longer period.
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Oxidant Reactivity: Some oxidants can react with other functional groups if present in the molecule. However, for a simple alkyl sulfide like 1-(methylthio)pentane, this is less of a concern. Ensure your starting material is pure.
Question: I am having trouble isolating the product after the reaction.
Answer: Purification of this compound can sometimes be challenging due to its physical properties.
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Aqueous Workup: this compound has some water solubility. During aqueous workup, ensure you perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery from the aqueous layer.
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Emulsion Formation: If an emulsion forms during extraction, adding a saturated sodium chloride solution (brine) can help to break it.
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Chromatography: If you are purifying by column chromatography, ensure you use an appropriate solvent system. A mixture of hexanes and ethyl acetate is a good starting point. The polarity can be adjusted to achieve good separation from any remaining starting material or impurities.
Route 2: Alkylation of Sodium Methanesulfinate with a Pentyl Halide
This route involves the reaction of a pentyl halide (e.g., 1-bromopentane or 1-iodopentane) with sodium methanesulfinate. The primary challenges with this method are often related to the solubility of the sulfinate salt and competing side reactions.
Logical Workflow for Troubleshooting Route 2
Caption: Troubleshooting workflow for the alkylation of sodium methanesulfinate.
Question: My reaction is very slow or is not proceeding to completion.
Answer: This is a common issue, often related to the poor solubility of sodium methanesulfinate in many organic solvents.[3]
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Solvent Selection: Use a polar aprotic solvent such as DMF or DMSO to improve the solubility of the sulfinate salt.[3][4]
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Temperature: Gently heating the reaction mixture can increase both solubility and reaction rate. A temperature range of 50-80°C is a good starting point, but monitor for the formation of elimination byproducts.
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Choice of Halide: 1-Iodopentane is more reactive than 1-bromopentane and may lead to higher yields or shorter reaction times. 1-Chloropentane is generally not reactive enough.
Question: The main product I'm isolating is pent-1-ene, not the desired sulfone.
Answer: This is due to a competing elimination reaction (E2) where the methanesulfinate anion acts as a base instead of a nucleophile.
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Lower the Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature (e.g., room temperature to 50°C) can favor the desired substitution reaction (SN2).
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Solvent: While polar aprotic solvents are needed for solubility, be aware that they can also favor SN2 reactions over E2, which is beneficial in this case.
Question: My yield is still low even after optimizing the solvent and temperature.
Answer: Other factors could be at play:
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Purity of Reagents: Ensure that the pentyl halide and sodium methanesulfinate are pure and dry. Water in the reaction can negatively impact the reactivity of the sulfinate anion.
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Reaction Time: These reactions can sometimes require extended periods to go to completion. Monitor the reaction by TLC or GC to determine the optimal duration.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound?
Both routes are viable. The oxidation of 1-(methylthio)pentane is often preferred due to the typically high yields and relatively clean reaction profiles. However, this requires the prior synthesis or purchase of the sulfide precursor. The alkylation of sodium methanesulfinate is more direct if pentyl halides and sodium methanesulfinate are readily available, but can be more challenging to optimize due to solubility and side reactions.
Q2: How can I prepare the starting material, 1-(methylthio)pentane?
1-(Methylthio)pentane can be synthesized via a nucleophilic substitution reaction between sodium thiomethoxide (CH₃SNa) and 1-bromopentane or 1-iodopentane in a solvent like ethanol or DMF.
Q3: Are there any safety precautions I should be aware of?
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Oxidizing Agents: Many oxidizing agents like m-CPBA and potassium permanganate are strong oxidizers and should be handled with care. Avoid contact with flammable materials.
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Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Alkyl Halides: Pentyl halides are irritants and should be handled in a well-ventilated fume hood.
Q4: How do I know if my reaction is complete?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For TLC, you will see the spot corresponding to the starting material (e.g., 1-(methylthio)pentane) disappear and a new, more polar spot for the product (this compound) appear.
Q5: What is the best way to purify the final product?
For small-scale preparations, column chromatography on silica gel is a reliable method. For larger scales, distillation under reduced pressure may be feasible. Recrystallization from a suitable solvent system could also be an option if the product is a solid at room temperature.
Data Presentation
Table 1: Comparison of Oxidizing Agents for the Synthesis of Alkyl Sulfones
| Oxidizing Agent | Typical Solvent | Temperature (°C) | Typical Yield | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) (30%) | Acetic Acid | 25-100 | Good to Excellent | Inexpensive, environmentally friendly.[5] | Can require a catalyst (e.g., sodium tungstate) and/or heating for full conversion.[5] |
| m-CPBA | Dichloromethane | 0-25 | Excellent | Highly selective and efficient at low temperatures. | Can be expensive, potentially explosive when dry. |
| Potassium Permanganate (KMnO₄) | Acetone/Water | 0-25 | Good to Excellent | Powerful oxidant, relatively inexpensive. | Can be difficult to control, produces MnO₂ byproduct which must be filtered off.[6] |
| Sodium Periodate (NaIO₄) | Methanol/Water | 25 | Good | Mild conditions, easy workup. | Can be slow, often used with a catalyst.[1] |
Table 2: Influence of Reaction Conditions on the Alkylation of Sulfinate Salts
| Pentyl Halide | Solvent | Temperature (°C) | Typical Yield | Observations |
| 1-Bromopentane | Ethanol | 78 (reflux) | Low | Poor solubility of sodium methanesulfinate. |
| 1-Bromopentane | DMF | 80 | Moderate to Good | Improved solubility leads to better yield.[3] |
| 1-Iodopentane | DMF | 60-80 | Good to Excellent | Higher reactivity of iodide leads to improved yield and faster reaction. |
| 1-Bromopentane | DMSO | 75 | Good | Good solvent for solubilizing the sulfinate salt.[4][7] Potential for elimination at higher temperatures. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 1-(Methylthio)pentane
Experimental Workflow for Protocol 1
Caption: Workflow for the synthesis of this compound via oxidation.
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(methylthio)pentane (1.0 eq) in glacial acetic acid.
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Addition of Oxidant: Cool the flask in an ice-water bath. Slowly add 30% aqueous hydrogen peroxide (2.2 - 2.5 eq) dropwise, ensuring the internal temperature does not rise significantly.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the reaction mixture to 60-70°C.
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Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 2-4 hours.
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Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. Quench the excess peroxide by slowly adding a saturated aqueous solution of sodium sulfite until a test with starch-iodide paper is negative.
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Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane.
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Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., 20-30% ethyl acetate in hexanes) to yield pure this compound.
Protocol 2: Synthesis of this compound via Alkylation
Experimental Workflow for Protocol 2
Caption: Workflow for the synthesis of this compound via alkylation.
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Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium methanesulfinate (1.2 eq) and anhydrous DMF.
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Addition of Alkyl Halide: Add 1-iodopentane (1.0 eq) to the suspension via syringe.
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Reaction: Heat the reaction mixture to 70-80°C with vigorous stirring.
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Monitoring: Monitor the reaction by TLC or GC until the 1-iodopentane is consumed (typically 6-12 hours).
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Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water.
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Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. One-pot three-component sulfone synthesis exploiting palladium-catalysed aryl halide aminosulfonylation - Chemical Science (RSC Publishing) DOI:10.1039/C3SC52332B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
- 7. Zinc Promoted Cross‐Electrophile Sulfonylation to Access Alkyl–Alkyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oxidation of Pentyl Methyl Sulfide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oxidation of pentyl methyl sulfide.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the oxidation of pentyl methyl sulfide?
The oxidation of pentyl methyl sulfide typically proceeds in a stepwise manner. The initial oxidation product is pentyl methyl sulfoxide. With a stronger oxidizing agent or more forcing conditions, the sulfoxide can be further oxidized to pentyl methyl sulfone.[1]
Q2: What are the most common side reactions observed during the oxidation of pentyl methyl sulfide to the sulfoxide?
The most prevalent side reaction is the over-oxidation of the desired pentyl methyl sulfoxide to the corresponding pentyl methyl sulfone.[2][3] The selectivity for the sulfoxide is highly dependent on the choice of oxidizing agent, stoichiometry, temperature, and reaction time. Another potential, though less common, side reaction for certain substrates and conditions is the cleavage of the carbon-sulfur (C-S) bond.[4][5][6]
Q3: Which oxidizing agents are recommended for the selective oxidation of pentyl methyl sulfide to pentyl methyl sulfoxide?
For selective oxidation to the sulfoxide, common reagents include:
-
Hydrogen Peroxide (H₂O₂): Often used in combination with a catalyst or in a specific solvent like glacial acetic acid to achieve high selectivity.[2][7] It is considered a "green" oxidant as its byproduct is water.
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and effective reagent for the oxidation of sulfides. Careful control of stoichiometry (typically around 1 equivalent) and temperature is crucial to prevent over-oxidation.[8]
-
Sodium Metaperiodate (NaIO₄): Known for its high selectivity in oxidizing sulfides to sulfoxides without significant sulfone formation.[9]
Troubleshooting Guide
Problem 1: Low yield of pentyl methyl sulfoxide and significant formation of pentyl methyl sulfone.
-
Possible Cause: The reaction conditions are too harsh, leading to over-oxidation of the sulfoxide.
-
Solutions:
-
Reduce the amount of oxidizing agent: Use close to a 1:1 molar ratio of the oxidant to the sulfide.
-
Lower the reaction temperature: Performing the reaction at 0°C or even lower temperatures can significantly improve selectivity for the sulfoxide. For instance, with m-CPBA, reactions are often run at 0°C or below.
-
Decrease the reaction time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting sulfide is consumed.
-
Choose a more selective oxidizing agent: If using a strong oxidant, consider switching to a milder one like sodium metaperiodate.
-
Problem 2: The reaction is very slow or incomplete.
-
Possible Cause: The reaction conditions are not sufficiently activating for the chosen oxidant.
-
Solutions:
-
Increase the temperature: A modest increase in temperature can enhance the reaction rate. However, this must be balanced with the risk of over-oxidation.
-
Use a catalyst: For oxidations with hydrogen peroxide, the addition of a catalyst such as a transition metal complex or performing the reaction in a solvent like glacial acetic acid can accelerate the reaction.[2]
-
Increase the concentration of the reactants: Higher concentrations can lead to faster reaction rates.
-
Problem 3: Formation of unexpected byproducts.
-
Possible Cause: This could be due to C-S bond cleavage or reactions involving the solvent or impurities.
-
Solutions:
-
Ensure high-purity starting materials and solvents: Impurities can sometimes catalyze side reactions.
-
Consider a different solvent: The choice of solvent can influence the reaction pathway. For example, chlorinated solvents like dichloromethane are common for m-CPBA oxidations.
-
Degas the solvent: In some cases, dissolved oxygen can participate in side reactions.
-
Data Presentation
Table 1: Influence of Oxidant and Temperature on the Oxidation of a Model Alkyl Aryl Sulfide (Methyl Phenyl Sulfide) with m-CPBA
| Entry | Equivalents of m-CPBA | Temperature (°C) | Time (min) | Sulfoxide Yield (%) | Sulfone Yield (%) |
| 1 | 1.2 | 0 | 40-60 | ~95 | Trace |
| 2 | 2.0 | 35 | 30 | - | ~81 |
Data adapted from a study on phenylbutylthioether, which serves as a model for reactivity.
Table 2: Effect of Solvent on the Oxidation of Methyl Phenyl Sulfide with Hydrogen Peroxide
| Entry | Solvent | Time (h) | Conversion (%) | Sulfoxide Yield (%) |
| 1 | Glacial Acetic Acid | 2 | 100 | 99 |
| 2 | Methanol | 4 | 100 | 98 |
| 3 | Ethanol | 5 | 95 | 94 |
| 4 | Dichloromethane | 12 | 50 | 48 |
| 5 | Acetonitrile | 12 | 45 | 43 |
Data based on a study on the oxidation of methyl phenyl sulfide.[2]
Experimental Protocols
Protocol 1: Selective Oxidation of a Sulfide to a Sulfoxide using Hydrogen Peroxide
-
Dissolve the sulfide (1 equivalent) in glacial acetic acid.
-
Slowly add 30% aqueous hydrogen peroxide (4 equivalents) to the solution while stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the solution with a saturated aqueous solution of sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfoxide.
-
Purify the product by column chromatography or distillation if necessary.
This is a general protocol adapted from a procedure for the oxidation of various sulfides.[2]
Protocol 2: Oxidation of a Sulfide to a Sulfoxide using m-CPBA
-
Dissolve the sulfide (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 40-60 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude sulfoxide as needed.
This protocol is based on a general procedure for the selective oxidation of sulfides to sulfoxides.
Visualizations
Caption: Reaction pathway for the oxidation of pentyl methyl sulfide.
Caption: Troubleshooting workflow for sulfide oxidation.
References
- 1. 18.7 Thiols and Sulfides - Organic Chemistry | OpenStax [openstax.org]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. air.unipr.it [air.unipr.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ring cleavage of sulfur heterocycles: how does it happen? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Stability of 1-(Methanesulfonyl)pentane under acidic or basic conditions
Technical Support Center: Stability of 1-(Methanesulfonyl)pentane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of this compound under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous acidic and basic solutions?
A1: Based on the general chemical properties of aliphatic sulfones, this compound is expected to be highly stable under most aqueous acidic and basic conditions encountered in typical experimental settings. The sulfone functional group is known for its relative inertness due to the strong carbon-sulfur and sulfur-oxygen bonds. Unlike related compounds such as alkyl sulfates or sulfonic acids, simple dialkyl sulfones do not readily undergo hydrolysis.
Significant degradation would likely require harsh conditions, such as very high temperatures or extremely corrosive reagents, which are not typical for most biochemical or pharmaceutical experiments.
Q2: What are the potential degradation products of this compound under forced conditions?
A2: While significant degradation is not expected under normal experimental conditions, forced degradation studies (e.g., high temperature, extreme pH) could potentially lead to the cleavage of the carbon-sulfur bonds. The likely degradation products would be methanesulfinic acid and pentyl-containing fragments, or methanesulfonic acid and pentane derivatives through oxidative pathways. Under strongly basic conditions, elimination reactions are also a possibility, though less likely for a simple alkyl sulfone compared to more complex structures.
Q3: My experiment involves prolonged exposure of this compound to a pH of 4. Should I be concerned about degradation?
A3: It is highly unlikely that you will observe any significant degradation of this compound at pH 4 under typical laboratory temperatures. If your experiment involves elevated temperatures for an extended period, it would be prudent to perform a preliminary stability test as outlined in the troubleshooting guide below.
Q4: I am observing unexpected results in my assay containing this compound and a strong base. Could the sulfone be degrading?
A4: While this compound is generally stable, very strong bases combined with high temperatures could potentially induce degradation, although this is not common. First, rule out other possibilities for the unexpected results, such as interactions of the sulfone with other components of your assay or degradation of another component. If you still suspect degradation of the sulfone, you can analyze a sample of your reaction mixture using HPLC or GC-MS to look for the appearance of new peaks corresponding to potential degradation products.
Troubleshooting Guides
Issue: Suspected Degradation of this compound in an Experiment
1. Preliminary Assessment:
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Review Experimental Conditions: Are the conditions particularly harsh (e.g., pH < 2 or > 12, temperature > 80°C)? Simple alkyl sulfones are generally stable under milder conditions.
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Check for Contaminants: Could a contaminant in your this compound sample or other reagents be causing the issue?
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Consider Other Components: Is it possible another component in your experimental mixture is unstable under the tested conditions?
2. Analytical Confirmation:
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Chromatographic Analysis: Use High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector, or Gas Chromatography-Mass Spectrometry (GC-MS) to analyze your sample.
-
Procedure:
-
Prepare a control sample of this compound in a neutral solvent.
-
Prepare a sample of your experimental mixture at the start of the experiment (time zero).
-
Prepare a sample of your experimental mixture after the desired incubation period.
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Analyze all three samples. A decrease in the peak area of this compound and the appearance of new peaks in the incubated sample compared to the controls would indicate degradation.
-
3. Forced Degradation Study:
-
If you need to definitively determine the stability of this compound under your specific conditions, a forced degradation study is recommended. This involves intentionally exposing the compound to harsh conditions to accelerate any potential degradation. A general protocol is provided in the "Experimental Protocols" section below.
Data Presentation
Due to the high stability of simple alkyl sulfones, there is a lack of quantitative data in the scientific literature for the hydrolysis of this compound under typical acidic and basic conditions. The table below provides an expected stability profile based on the general properties of the sulfone functional group.
Table 1: Expected Stability of this compound in Aqueous Solutions
| Condition | pH Range | Temperature Range | Expected Stability | Potential Degradation Products (under forced conditions) |
| Acidic | 2 - 6 | 20 - 50°C | Highly Stable | Methanesulfonic acid, Pentanol |
| Neutral | 6 - 8 | 20 - 50°C | Highly Stable | N/A |
| Basic | 8 - 12 | 20 - 50°C | Highly Stable | Methanesulfinate, Pentanol |
Experimental Protocols
Protocol for Assessing the Hydrolytic Stability of this compound
Objective: To determine the rate of hydrolysis of this compound as a function of pH.
Materials:
-
This compound (of known purity)
-
Sterile aqueous buffer solutions:
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pH 4.0 (e.g., acetate buffer)
-
pH 7.0 (e.g., phosphate buffer)
-
pH 9.0 (e.g., borate buffer)
-
-
Acetonitrile or other suitable organic solvent (for stock solution)
-
HPLC or GC-MS system
-
Constant temperature incubator or water bath
-
Sterile glass vials with screw caps
Procedure:
-
Preliminary Test (Optional but Recommended):
-
Prepare a solution of this compound in each of the pH 4, 7, and 9 buffers at a concentration below 0.01 M.
-
Incubate the solutions at an elevated temperature (e.g., 50°C) for 5 days.[1]
-
Analyze the samples at the end of the 5 days. If less than 10% degradation is observed, the substance is considered hydrolytically stable, and further testing may not be necessary for many applications.
-
-
Definitive Test:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Add a small volume of the stock solution to each of the pH 4, 7, and 9 buffer solutions to achieve the desired final concentration (not to exceed 0.01 M or half the saturation concentration). The volume of the organic solvent should be minimal (e.g., <1% v/v) to avoid affecting the aqueous buffer.
-
-
Incubation:
-
Incubate the test solutions in sealed, sterile glass vials in the dark at a constant temperature (e.g., 25°C or 40°C).
-
-
Sampling:
-
Withdraw aliquots from each test solution at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days).
-
-
Sample Analysis:
-
Immediately analyze the samples by a validated stability-indicating analytical method (e.g., HPLC-UV, HPLC-MS, or GC-MS).
-
Quantify the concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
If degradation is observed, determine the order of the reaction and calculate the hydrolysis rate constant (k) and the half-life (t½).
-
-
Analytical Method Guidance:
-
HPLC-UV/MS: A reverse-phase C18 column is a good starting point. The mobile phase could consist of a gradient of acetonitrile and water, with a small amount of acid (e.g., formic acid) for MS compatibility.
-
GC-MS: Due to its volatility, this compound can also be analyzed by GC-MS. A non-polar or medium-polarity column would be appropriate.
Visualizations
Caption: Experimental workflow for hydrolytic stability testing.
Caption: Logical relationship of stability under different pH conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas chromatographic analysis for alpha-olefin sulfonate | Semantic Scholar [semanticscholar.org]
- 3. Degradation of sulfonamides in aqueous solution by membrane anodic fenton treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCCC 1994, Volume 59, Issue 3, Abstracts pp. 569-574 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 5. mdpi.com [mdpi.com]
Troubleshooting peak splitting in NMR of 1-(Methanesulfonyl)pentane
Technical Support Center: NMR Spectroscopy
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during NMR experiments.
Troubleshooting Guide: Peak Splitting in the 1H NMR of 1-(Methanesulfonyl)pentane
This guide addresses specific issues related to unexpected peak splitting in the 1H NMR spectrum of this compound.
Frequently Asked Questions (FAQs)
Q1: I am seeing more peaks than expected for the pentyl chain of this compound. What could be the cause?
A1: Unexpected complexity in the signals of the pentyl chain, which might appear as more peaks than the simple multiplets predicted by the n+1 rule, can arise from a phenomenon known as second-order effects (also called strong coupling). This occurs when the difference in chemical shift (in Hz) between two coupled protons is of a similar magnitude to the coupling constant (J-value) that connects them. In the case of this compound, the methylene (-CH2-) groups in the middle of the pentyl chain (positions 2, 3, and 4) can have very similar chemical shifts, leading to complex and overlapping multiplets that are difficult to interpret as simple triplets or sextets.[1]
Q2: The triplet for the terminal methyl group (position 5) of the pentyl chain appears distorted or is not a clear 1:2:1 ratio. Why is this happening?
A2: This distortion, often referred to as "roofing" or the "roof effect," is also a consequence of second-order effects. When coupled multiplets are close to each other in chemical shift, the peaks "lean" towards each other. The inner peaks of the multiplets become larger, and the outer peaks become smaller. For the terminal methyl group, its coupling to the adjacent methylene group (position 4) can exhibit this effect if their chemical shifts are not sufficiently separated.
Q3: Why do the signals for the central methylene groups of the pentyl chain look like a broad, unresolved multiplet?
A3: The methylene protons at positions 2, 3, and 4 of the pentyl chain have very similar electronic environments, resulting in their signals appearing in a narrow range of the NMR spectrum.[1] This proximity of chemical shifts, combined with coupling to adjacent methylene groups, often leads to significant peak overlap , where individual multiplets merge into a single, complex, and poorly resolved signal. This is a common occurrence in the NMR spectra of long alkyl chains.
Q4: The protons on the methylene group adjacent to the sulfonyl group (position 1) are expected to be a triplet, but the splitting is not clear. What could be the issue?
A4: While the primary coupling will be with the adjacent methylene group at position 2, giving a triplet, several factors could complicate this signal:
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Second-order effects: If the chemical shift difference between the protons at position 1 and 2 is small, the triplet may be distorted.
-
Magnetic inequivalence: The two protons on the same carbon (geminal protons) can sometimes be chemically non-equivalent, especially in chiral molecules or when rotation around a bond is restricted. While less common for a flexible chain like pentane, interactions with a chiral center or a bulky group could induce this, leading to more complex splitting than a simple triplet.
-
Poor shimming: An inhomogeneous magnetic field due to poor shimming of the NMR instrument can lead to peak broadening, which can obscure fine splitting patterns.
Q5: How can I confirm the assignments of the overlapping methylene protons?
A5: To resolve and assign overlapping signals in the pentyl chain, you can use two-dimensional (2D) NMR techniques:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It will help you trace the connectivity of the entire pentyl chain, even if the 1D spectrum is poorly resolved.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to. Since the 13C NMR spectrum will likely have better-resolved signals for each carbon of the pentyl chain, you can use the HSQC spectrum to assign the proton signals based on their correlation to the known carbon signals.
Data Presentation
Predicted 1H NMR Data for this compound
The following table summarizes the expected 1H NMR chemical shifts, multiplicities, and coupling constants for this compound. Note that the chemical shifts for the central methylene groups of the pentyl chain are very similar and may overlap.
| Assignment | Structure Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |
| CH3 (sulfonyl) | CH3-SO2- | ~ 2.9 - 3.1 | Singlet | 3H | - |
| -CH2- (adjacent to SO2) | -SO2-CH2 -CH2-CH2-CH2-CH3 | ~ 3.0 - 3.2 | Triplet | 2H | ~ 7-8 |
| -CH2- | -SO2-CH2-CH2 -CH2-CH2-CH3 | ~ 1.7 - 1.9 | Multiplet | 2H | ~ 7-8 |
| -CH2- | -SO2-CH2-CH2-CH2 -CH2-CH3 | ~ 1.3 - 1.5 | Multiplet (likely overlapped) | 2H | ~ 7-8 |
| -CH2- | -SO2-CH2-CH2-CH2-CH2 -CH3 | ~ 1.3 - 1.5 | Multiplet (likely overlapped) | 2H | ~ 7-8 |
| CH3 (pentyl) | -CH2-CH3 | ~ 0.9 | Triplet | 3H | ~ 7 |
Note: Predicted chemical shifts are estimates and can vary depending on the solvent and concentration.
Experimental Protocols
Protocol for Acquiring a High-Quality 1H NMR Spectrum
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can sometimes help to resolve overlapping peaks.
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner and place it in the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent or reference signal. This is crucial for resolving fine coupling patterns.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).
-
Use a sufficient number of scans (e.g., 8 or 16) to obtain a good signal-to-noise ratio.
-
Ensure an adequate relaxation delay (e.g., 1-2 seconds) between scans to allow for full relaxation of the protons, which is important for accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the reference peak (e.g., TMS) to 0 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Mandatory Visualization
Troubleshooting Workflow for Unexpected Peak Splitting
Caption: Troubleshooting workflow for unexpected NMR peak splitting.
References
Technical Support Center: Optimizing Mes-ylate Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for mesylate formation.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind mesylate formation?
Mesylate formation is a common organic reaction that converts a hydroxyl group (-OH) into a methanesulfonate group (-OMs).[1][2] This is achieved by reacting an alcohol with methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (Ms₂O) in the presence of a base.[1][3][4] The resulting mesylate is an excellent leaving group, making it a versatile intermediate for nucleophilic substitution and elimination reactions.[1][2]
Q2: What are the key reagents involved in mesylate formation?
The key reagents are:
-
Alcohol: The starting material containing the hydroxyl group to be converted.
-
Mesylating Agent: Typically methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (Ms₂O).[3][4]
-
Base: A non-nucleophilic base is used to neutralize the HCl or methanesulfonic acid byproduct. Common bases include triethylamine (TEA), pyridine, and diisopropylethylamine (DIPEA).[5]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or toluene are preferred.[5]
Q3: What is the difference between using methanesulfonyl chloride (MsCl) and methanesulfonic anhydride (Ms₂O)?
Both reagents effectively form mesylates. The primary difference lies in the byproducts and potential side reactions. MsCl is more commonly used and is generally less expensive.[3] However, it can lead to the formation of an alkyl chloride as a side product.[3][4] Methanesulfonic anhydride is less prone to this side reaction, as it does not introduce a chloride source.[4]
Q4: How do I monitor the progress of my mesylation reaction?
Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction. The product mesylate will typically have a higher Rf value (be less polar) than the starting alcohol. A successful reaction will show the disappearance of the alcohol spot and the appearance of a new, higher spot for the mesylate.
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
Symptoms:
-
TLC analysis shows a significant amount of starting alcohol remaining even after the expected reaction time.
-
The reaction does not proceed to completion.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Reagents | Ensure that at least 1.1 to 1.5 equivalents of the mesylating agent and base are used. |
| Low Reaction Temperature | For slow reactions at 0°C, allow the mixture to warm to room temperature and continue stirring.[5] |
| Sterically Hindered Alcohol | Reactions with sterically hindered alcohols may require longer reaction times, elevated temperatures, or the use of a more reactive mesylating agent. |
| Poor Quality Reagents | Use freshly distilled or high-purity reagents. Methanesulfonyl chloride can degrade over time. |
| Inadequate Mixing | Ensure efficient stirring, especially for heterogeneous mixtures. |
Issue 2: Formation of Side Products
Symptom:
-
TLC or NMR analysis of the crude product shows the presence of unexpected impurities.
Common Side Products and Prevention:
| Side Product | Cause | Prevention/Solution |
| Alkyl Chloride | Nucleophilic attack by the chloride ion generated from MsCl.[3] | Use methanesulfonic anhydride (Ms₂O) as the mesylating agent.[4] |
| Elimination Product (Alkene) | Occurs with substrates prone to elimination, especially at higher temperatures. | Maintain a low reaction temperature (e.g., 0°C). |
| Di-mesylated Product (for diols) | Use of excess mesylating agent with a diol starting material. | Use a controlled amount of the mesylating agent (e.g., 1.0-1.1 equivalents) to favor mono-mesylation. |
Issue 3: Difficult Work-up and Purification
Symptom:
-
Formation of an emulsion during aqueous work-up.
-
Difficulty in separating the product from the unreacted alcohol or other impurities.
Solutions:
-
Aqueous Work-up: A standard work-up involves washing the organic layer with dilute acid (e.g., 1M HCl) to remove the amine base, followed by a wash with saturated sodium bicarbonate solution and then brine.[3]
-
Purification: Flash column chromatography on silica gel is a common method for purifying mesylates. A non-polar eluent system (e.g., ethyl acetate/hexanes) is typically used. The mesylate product is less polar than the starting alcohol.
Experimental Protocols
General Protocol for Mesylate Formation using Methanesulfonyl Chloride
-
Dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.5 eq.) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at 0°C and monitor its progress by TLC. If the reaction is sluggish, allow it to warm to room temperature.[5]
-
Once the reaction is complete, quench it by adding cold water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
Purify the crude product by flash column chromatography if necessary.
Quantitative Data Summary
Table 1: Comparison of Common Reagents and Conditions for Mesylation
| Parameter | Methanesulfonyl Chloride (MsCl) | Methanesulfonic Anhydride (Ms₂O) |
| Equivalents | 1.1 - 1.5 | 1.1 - 1.5 |
| Common Bases | Triethylamine, Pyridine, DIPEA | Pyridine, DMAP |
| Typical Solvents | Dichloromethane (DCM), Toluene | Dichloromethane (DCM) |
| Reaction Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Key Advantage | Lower Cost | Avoids alkyl chloride formation[4] |
| Potential Side Product | Alkyl Chloride[3] | None |
Visual Guides
Caption: Standard experimental workflow for mesylate formation.
Caption: Troubleshooting decision tree for mesylation reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Mesylate Synthesis - ECHEMI [echemi.com]
- 4. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
Removal of unreacted starting materials from 1-(Methanesulfonyl)pentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted starting materials from 1-(Methanesulfonyl)pentane.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials in the synthesis of this compound?
A1: The most common synthetic route to this compound involves the reaction of a methanesulfinate salt, such as sodium methanesulfinate, with a pentyl halide (e.g., 1-bromopentane or 1-chloropentane). Therefore, the primary unreacted starting materials typically found as impurities are the unreacted pentyl halide and the unreacted sodium methanesulfinate.
Q2: How can I remove unreacted sodium methanesulfinate from my this compound product?
A2: Sodium methanesulfinate is an ionic salt and is highly soluble in water, whereas this compound is expected to have low solubility in water due to its pentyl group. Therefore, unreacted sodium methanesulfinate can be effectively removed by performing an aqueous workup. This involves dissolving the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and washing the organic layer with water or a brine solution. The sodium methanesulfinate will partition into the aqueous layer, which can then be separated and discarded.
Q3: What is the best approach to remove unreacted 1-halopentane from the reaction mixture?
A3: 1-Halopentanes are significantly less polar than this compound. This difference in polarity can be exploited for purification. Several methods can be effective:
-
Recrystallization: If this compound is a solid at room temperature, recrystallization from a suitable solvent can effectively remove the more soluble 1-halopentane impurity.
-
Column Chromatography: Silica gel chromatography is a highly effective method for separating compounds with different polarities. The less polar 1-halopentane will elute much faster than the more polar this compound.
-
Distillation: Given the expected high boiling point of this compound (a similar compound, methyl pentane-1-sulfonate, boils at 261.3°C), vacuum distillation could potentially be used to remove the more volatile 1-halopentane (boiling point of 1-bromopentane is ~129°C). However, this may be less practical on a small scale.
Q4: My final product of this compound is an oil, not a solid. How can I purify it?
A4: If your product is an oil, purification methods that do not rely on crystallization are necessary. The most effective technique in this case is column chromatography (typically using silica gel). The crude oil can be loaded onto a silica gel column and eluted with a solvent system that allows for the separation of the desired product from the unreacted starting materials and any byproducts. High-Performance Liquid Chromatography (HPLC) is also a powerful purification technique for liquid samples.
Troubleshooting Guides
Issue 1: Presence of Unreacted 1-Halopentane Detected by GC Analysis
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing unreacted 1-halopentane.
Detailed Steps:
-
Assess Physical State: Determine if your this compound is a solid or an oil at room temperature.
-
If Solid - Recrystallization:
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures. A non-polar solvent like hexane or a mixture of a slightly more polar solvent and a non-polar solvent (e.g., ethyl acetate/hexane) is a good starting point. 1-Halopentane is expected to be highly soluble in non-polar solvents even at low temperatures.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The 1-halopentane should remain in the mother liquor.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Purity Check: Analyze the purity of the crystals by Gas Chromatography (GC).
-
-
If Oil or Recrystallization is Ineffective - Column Chromatography:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: Start with a non-polar solvent such as hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate (e.g., a gradient of 0% to 20% ethyl acetate in hexane). The 1-halopentane will elute first, followed by the more polar this compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Issue 2: Presence of Unreacted Sodium Methanesulfinate Detected
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing unreacted sodium methanesulfinate.
Detailed Steps:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Extraction: Transfer the solution to a separatory funnel and wash it with deionized water. Shake the funnel gently to avoid emulsion formation and then allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Washing: Repeat the washing step two to three more times to ensure complete removal of the water-soluble salt. A final wash with brine can help to break any emulsions and begin the drying process.
-
Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, now free of sodium methanesulfinate.
-
Analysis: The absence of sodium methanesulfinate can be confirmed by techniques such as Ion Chromatography (IC) or by observing the absence of a non-volatile residue upon complete evaporation of a sample.
Data Presentation
The following table provides an illustrative comparison of purification methods for the removal of unreacted starting materials from a hypothetical crude this compound mixture. Note: The values presented are for demonstration purposes and actual results may vary depending on the specific experimental conditions.
| Purification Method | Target Impurity | Purity of this compound (Post-Purification) | Yield of this compound |
| Aqueous Wash | Sodium Methanesulfinate | >95% (assuming 1-halopentane is the only other major impurity) | ~98% |
| Recrystallization | 1-Halopentane | >99% | 70-90% |
| Silica Gel Chromatography | 1-Halopentane & other organic impurities | >99.5% | 80-95% |
| Combined Aqueous Wash & Recrystallization | Sodium Methanesulfinate & 1-Halopentane | >99.5% | 65-85% |
| Combined Aqueous Wash & Chromatography | Sodium Methanesulfinate & 1-Halopentane | >99.8% | 75-90% |
Experimental Protocols
Protocol 1: Purification of this compound by Aqueous Workup and Recrystallization
This protocol is suitable if the crude product is a solid and contains both unreacted sodium methanesulfinate and 1-halopentane.
-
Aqueous Workup: a. Dissolve the crude reaction mixture in 50 mL of ethyl acetate. b. Transfer the solution to a 250 mL separatory funnel. c. Wash the organic layer with 3 x 50 mL of deionized water. d. Wash the organic layer with 1 x 50 mL of brine. e. Separate the organic layer and dry it over anhydrous sodium sulfate. f. Filter the solution to remove the drying agent. g. Concentrate the ethyl acetate solution under reduced pressure to obtain the crude solid.
-
Recrystallization: a. Transfer the crude solid to a 100 mL Erlenmeyer flask. b. Add a minimal amount of hot hexanes (or a hot mixture of ethyl acetate/hexanes) to just dissolve the solid. Use a hot plate and a reflux condenser for safety. c. Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. d. Place the flask in an ice-water bath for 30 minutes to maximize crystal formation. e. Collect the crystals by vacuum filtration using a Büchner funnel. f. Wash the crystals with a small amount of cold hexanes. g. Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification of Oily this compound by Silica Gel Chromatography
This protocol is suitable if the product is an oil or if recrystallization is ineffective.
-
Column Preparation: a. Prepare a silica gel column using a slurry of silica gel in hexane. The amount of silica gel should be approximately 50 times the weight of the crude product.
-
Sample Loading: a. Dissolve the crude product (after aqueous workup to remove sodium methanesulfinate) in a minimal amount of dichloromethane or the initial mobile phase. b. Adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. c. Carefully add the dried silica with the adsorbed sample to the top of the prepared column.
-
Elution: a. Begin eluting the column with 100% hexane. b. Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., 2%, 5%, 10%, 20% ethyl acetate in hexane). c. Collect fractions of the eluent in test tubes.
-
Fraction Analysis and Product Isolation: a. Monitor the composition of the fractions using Thin Layer Chromatography (TLC). b. Combine the fractions containing the pure this compound. c. Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Technical Support Center: Degradation of 1-(Methanesulfonyl)pentane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working on the degradation of 1-(Methanesulfonyl)pentane.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
Issue 1: Inconsistent or No Degradation Observed in Thermal Degradation Experiments
-
Question: My thermal degradation experiment of this compound shows little to no degradation, or the results are not reproducible. What are the possible causes and solutions?
-
Answer:
-
Temperature Stability: Acyclic aliphatic sulfones generally exhibit high thermal stability, with decomposition initiating at temperatures above 350°C.[1][2][3] Ensure your experimental setup can accurately maintain the target temperature. Fluctuations in temperature can lead to inconsistent degradation rates.
-
Inert Atmosphere: The presence of oxygen can lead to oxidative degradation rather than pure thermal decomposition.[1][3] Ensure a consistently inert atmosphere (e.g., nitrogen or argon) is maintained throughout the experiment.
-
Sample Purity: Impurities in the this compound sample can interfere with the degradation process. Verify the purity of your starting material using appropriate analytical techniques (e.g., GC-MS, NMR).
-
Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradation products. Consider using a more sensitive detector or optimizing your method's parameters.
-
Issue 2: Unexpected Side-Products in Oxidative Degradation
-
Question: I am observing unexpected side-products in my oxidative degradation experiment of this compound. How can I identify and minimize them?
-
Answer:
-
Oxidant Specificity: The choice of oxidant is crucial. Strong, non-selective oxidants can lead to the formation of multiple, unwanted byproducts. Consider using milder or more selective oxidizing agents.
-
Reaction Conditions: Factors such as temperature, pressure, and reaction time can significantly influence the product distribution. A systematic optimization of these parameters may be necessary to favor the desired degradation pathway.
-
Intermediate Reactivity: The initial degradation products may be more reactive than the parent compound, leading to subsequent reactions. Time-course analysis of the reaction mixture can help in identifying transient intermediates and understanding the reaction pathway.
-
Issue 3: Low Yield of Degradation Products in Biocatalytic Assays
-
Question: My enzymatic degradation of this compound is resulting in a very low yield of the expected products. What could be the reason?
-
Answer:
-
Enzyme Specificity: Not all enzymes are capable of metabolizing sulfones. It has been reported that certain radical S-adenosyl-l-methionine (SAM) enzymes can catalyze the reductive cleavage of sulfones.[4] Ensure the enzyme you are using has reported activity towards sulfone substrates.
-
Cofactor Availability: Many enzymatic reactions, particularly those involving radical SAM enzymes, require specific cofactors. Ensure that all necessary cofactors are present in the reaction mixture at optimal concentrations.
-
Enzyme Inhibition: The substrate or product themselves, or impurities in the sample, may inhibit the enzyme's activity. Perform kinetic studies to check for substrate or product inhibition.
-
Optimal Conditions: Verify that the pH, temperature, and buffer conditions are optimal for the specific enzyme being used.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation products of this compound under different conditions?
A1: Based on the general chemistry of sulfones, the expected degradation products can vary significantly with the degradation method:
-
Thermal Degradation: At high temperatures (>350°C), the primary degradation pathway is likely the elimination of sulfur dioxide (SO2), leading to the formation of hydrocarbons.[1][2][3] For this compound, this would likely yield pentane and SO2.
-
Oxidative Degradation: Oxidative pathways are complex and depend on the oxidant used. Generally, oxidation of the alkyl chain can occur, leading to a variety of oxygenated products.
-
Reductive Cleavage (Enzymatic): Enzymatic reductive cleavage has been shown to break the C-S bonds.[4] For this compound, this could potentially yield pentane and methanesulfinic acid or methane and pentanesulfinic acid, depending on which C-S bond is cleaved.
-
Biodegradation: Complete microbial degradation would ultimately lead to carbon dioxide, water, and sulfate. The initial steps might involve hydroxylation of the pentyl chain. Some microorganisms are known to degrade pentane.[5]
Q2: What analytical techniques are most suitable for monitoring the degradation of this compound and identifying its products?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile degradation products, such as pentane and other small hydrocarbons.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for analyzing less volatile or more polar products, such as sulfinic acids or oxygenated derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information for the identification of unknown degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for monitoring the disappearance of the sulfone group and the appearance of new functional groups.
Q3: Are there any specific safety precautions to consider when studying the degradation of this compound?
A3: Yes, several safety measures should be taken:
-
High-Temperature Experiments: Thermal degradation studies should be conducted in a well-ventilated area or a fume hood, as flammable hydrocarbon products and toxic sulfur dioxide gas may be generated.
-
Oxidizing Agents: Many oxidizing agents are hazardous and should be handled with extreme care according to their specific safety data sheets.
-
Pressure Build-up: Degradation reactions that produce gaseous products (e.g., SO2, CO2) can lead to a build-up of pressure in closed systems. Ensure that reactors are equipped with appropriate pressure relief mechanisms.
Data Presentation
For effective comparison of experimental results, all quantitative data should be summarized in a structured table. Below is an example template for a thermal degradation study.
| Experimental Condition | Temperature (°C) | Duration (h) | Initial Concentration (mM) | Final Concentration (mM) | Degradation (%) | Major Product(s) | Product Yield (%) |
| Control | 100 | 24 | 10.0 | 10.0 | 0 | - | - |
| Run 1 | 350 | 12 | 10.0 | 8.5 | 15 | Pentane, SO2 | 12 |
| Run 2 | 375 | 12 | 10.0 | 5.2 | 48 | Pentane, SO2 | 45 |
| Run 3 | 400 | 12 | 10.0 | 1.1 | 89 | Pentane, SO2 | 85 |
Caption: Example data table for the thermal degradation of this compound.
Experimental Protocols
Protocol 1: Thermal Degradation Analysis
-
Sample Preparation: Accurately weigh a known amount of this compound and place it in a sealed, inert-atmosphere reactor (e.g., a stainless-steel autoclave).
-
Degassing: Purge the reactor with an inert gas (e.g., nitrogen) for at least 15 minutes to remove any residual oxygen.
-
Heating: Heat the reactor to the desired temperature and maintain it for the specified duration.
-
Cooling: After the reaction time, cool the reactor to room temperature.
-
Product Collection: Carefully collect the gaseous and liquid/solid phases from the reactor.
-
Analysis: Analyze the collected samples using appropriate techniques (e.g., GC-MS for the gas phase, LC-MS for the liquid/solid phase) to identify and quantify the degradation products.
Protocol 2: Enzymatic Degradation Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing buffer at the optimal pH for the enzyme, the necessary cofactors (e.g., S-adenosyl-l-methionine), and the enzyme.
-
Initiation: Add a known concentration of this compound to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a specific period.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent) or by heat inactivation of the enzyme.
-
Extraction: Extract the degradation products from the reaction mixture using a suitable organic solvent.
-
Analysis: Analyze the extracted sample using LC-MS or GC-MS to identify and quantify the degradation products.
Visualizations
Caption: Proposed thermal degradation pathway of this compound.
Caption: Experimental workflow for thermal degradation analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-l-methionine Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbiological degradation of pentane by immobilized cells of Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-(Methanesulfonyl)pentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(Methanesulfonyl)pentane. The information is presented in a question-and-answer format to directly address potential issues during experimental scale-up.
Overall Synthesis Workflow
The recommended synthetic route for scaling up the production of this compound is a two-step process:
-
Step 1: Synthesis of 1-(Methylthio)pentane via nucleophilic substitution of a methylating agent with 1-pentanethiol.
-
Step 2: Oxidation of 1-(Methylthio)pentane to the final product, this compound.
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-(Methanesulfonyl)pentane and 1-(Toluenesulfonyl)pentane in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the conversion of alcohols into better leaving groups is a fundamental strategy to facilitate nucleophilic substitution reactions. Among the most widely employed activating groups are the mesylate and tosylate esters, derived from methanesulfonyl chloride and p-toluenesulfonyl chloride, respectively. This guide provides an objective comparison of the reactivity of 1-(Methanesulfonyl)pentane (pentyl mesylate) and 1-(Toluenesulfonyl)pentane (pentyl tosylate), supported by available data and detailed experimental protocols.
Leaving Group Ability: A Tale of Two Sulfonates
Both mesylate (OMs) and tosylate (OTs) are considered excellent leaving groups because their parent sulfonic acids, methanesulfonic acid and p-toluenesulfonic acid, are strong acids. This means that the corresponding sulfonate anions are very stable, weak bases, and thus, readily depart during nucleophilic attack.[1][2] The stability of these anions is attributed to the delocalization of the negative charge across the three oxygen atoms of the sulfonate group through resonance.
For most practical purposes in synthetic organic chemistry, the leaving group ability of mesylates and tosylates is considered to be very similar, and they are often used interchangeably.[3][4] However, subtle differences in their electronic and steric properties can lead to minor variations in reactivity depending on the substrate and reaction conditions.
Quantitative Reactivity Comparison
Direct quantitative kinetic data comparing the nucleophilic substitution rates of this compound and 1-(Toluenesulfonyl)pentane is not extensively available in the surveyed literature. However, studies on analogous primary and secondary alkyl sulfonate systems provide valuable insights.
In a study on the reaction of sterically hindered neopentyl-type sulfonates with sodium azide, the p-toluenesulfonate (tosylate) was found to be more reactive than the methanesulfonate (mesylate).[5] It is important to note that steric hindrance in the neopentyl system can significantly influence reaction rates, and these findings may not be directly translatable to the linear, less hindered 1-pentyl system.
Generally, the choice between a mesylate and a tosylate is often dictated by practical considerations rather than a significant difference in reactivity. Tosylates, being larger and containing an aromatic ring, can sometimes yield crystalline derivatives from liquid alcohols, which are easier to handle and purify.[1] The aromatic ring in tosylates also allows for easier visualization on a TLC plate.[1]
Summary of Leaving Group Properties
| Feature | This compound | 1-(Toluenesulfonyl)pentane |
| Leaving Group | Mesylate (OMs) | Tosylate (OTs) |
| Parent Acid | Methanesulfonic Acid | p-Toluenesulfonic Acid |
| General Reactivity | Excellent Leaving Group | Excellent Leaving Group |
| Relative Reactivity | Generally considered very similar to tosylate. May be slightly less reactive in some sterically hindered systems. | Generally considered very similar to mesylate. May be slightly more reactive in some sterically hindered systems. |
| Physical Properties | Often an oil. | Can sometimes form crystalline solids from liquid alcohols. |
| Analytical Properties | Less easily visualized by UV on TLC. | Aromatic ring allows for UV visualization on TLC. |
Experimental Protocols
The following are representative experimental protocols for a nucleophilic substitution reaction (azide formation) on a primary alkyl sulfonate. These protocols can be adapted for this compound and 1-(Toluenesulfonyl)pentane.
Protocol 1: Synthesis of 1-Azidopentane from this compound
This protocol is adapted from a general procedure for the synthesis of azides from mesylates.[3]
Materials:
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This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in anhydrous DMSO.
-
Add sodium azide (10 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
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After 12 hours, transfer the reaction mixture to a separatory funnel containing ethyl acetate and wash with water, followed by brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude 1-azidopentane by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and petroleum ether).
Protocol 2: Synthesis of 1-Azidopentane from 1-(Toluenesulfonyl)pentane
This protocol is a general method for the conversion of tosylates to nitroalkanes, which can be adapted for azidation by substituting the nitrite salt with sodium azide.[6]
Materials:
-
1-(Toluenesulfonyl)pentane
-
Sodium azide (NaN₃)
-
Toluene, anhydrous
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
In a round-bottom flask, dissolve 1-(Toluenesulfonyl)pentane (1 equivalent) in anhydrous toluene.
-
Add sodium azide (1.5 equivalents) to the solution at room temperature.
-
Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, add MTBE to the mixture, which will result in the formation of two phases.
-
Separate the organic phase, wash it with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-azidopentane.
-
Further purification can be achieved by column chromatography if necessary.
Logical Workflow for Sulfonate Ester Synthesis and Subsequent Nucleophilic Substitution
The following diagram illustrates the general workflow for converting an alcohol into a sulfonate ester, which then serves as a substrate for a nucleophilic substitution reaction.
Caption: Conversion of a primary alcohol to a sulfonate ester for subsequent SN2 reaction.
Conclusion
Both this compound and 1-(Toluenesulfonyl)pentane are highly effective substrates for nucleophilic substitution reactions due to the excellent leaving group ability of the mesylate and tosylate groups. While their reactivity is generally considered to be very similar, the choice between them may be influenced by factors such as the physical properties of the resulting sulfonate ester and the specific conditions of the reaction. For unhindered primary systems like the 1-pentyl derivatives, a significant difference in reactivity is not expected, and both reagents can be used with high efficiency.
References
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. rsc.org [rsc.org]
- 4. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Easy and direct conversion of tosylates and mesylates into nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
1-(Methanesulfonyl)pentane: A Potential Alternative to Common Alkyl Sulfones in Research and Drug Development
For researchers, scientists, and drug development professionals, the choice of solvent is critical to the success of chemical reactions and biological assays. Alkyl sulfones are a class of polar aprotic solvents valued for their chemical and thermal stability. This guide provides a comparative analysis of 1-(Methanesulfonyl)pentane against two commonly used alkyl sulfones, Dimethyl Sulfone (DMSO₂) and Sulfolane, offering insights into its potential as a viable alternative.
While Dimethyl Sulfone is widely used, it can be somewhat toxic and affect cell behavior in various ways.[1] Sulfolane is a stable solvent but its high melting point can be a practical limitation.[2][3] This comparison introduces this compound, a lesser-known alkyl sulfone, and evaluates its potential based on estimated physicochemical properties alongside established data for DMSO₂ and Sulfolane. The sulfonyl functional group is a key feature in many marketed drugs, and the exploration of novel alkyl sulfones as solvents and reagents is an active area of interest in medicinal chemistry.[4]
Comparative Analysis of Physicochemical Properties
The selection of an appropriate solvent hinges on its physical and chemical characteristics. The following table summarizes key properties for Dimethyl Sulfone, Sulfolane, and this compound. It is important to note that the data for this compound are estimated based on the established trends within homologous series of organic compounds, where physical properties like boiling point and density show a gradual increase with the addition of each methylene (-CH₂) group.[4][5][6][7][8]
| Property | Dimethyl Sulfone (DMSO₂) | Sulfolane | This compound (Estimated) |
| Molecular Formula | C₂H₆O₂S | C₄H₈O₂S | C₆H₁₄O₂S |
| Molecular Weight ( g/mol ) | 94.13 | 120.17 | 150.24 |
| Melting Point (°C) | 107-109 | 27.5 | ~30-40 |
| Boiling Point (°C) | 238 | 285 | ~270-280 |
| Density (g/mL) | 1.45 (solid) | 1.261 (liquid) | ~1.1 |
| Dipole Moment (Debye) | 4.48 | 4.35 | ~4.5 |
| Solubility in Water | Soluble | Miscible | Moderately Soluble |
Data for Dimethyl Sulfone and Sulfolane are from experimental sources. Data for this compound are estimated based on homologous series trends.
Experimental Protocols: A Case Study in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) reactions are fundamental in the synthesis of many pharmaceutical compounds. The choice of solvent is critical as it must effectively dissolve the reactants and facilitate the reaction, often at elevated temperatures. Both DMSO and Sulfolane are commonly employed in SNAr reactions due to their polar aprotic nature and high boiling points.[2]
Below is a representative experimental protocol for an SNAr reaction, which can be adapted for use with different alkyl sulfone solvents.
Reaction: Synthesis of N-Aryl Indole via SNAr Reaction
Reactants:
-
Indole
-
Aryl Halide (e.g., 1-fluoro-2-nitrobenzene)
-
Base (e.g., Potassium Carbonate - K₂CO₃)
-
Solvent (e.g., Sulfolane, DMSO, or this compound)
Procedure:
-
To a reaction vessel, add indole (1 equivalent), aryl halide (1.1 equivalents), and potassium carbonate (2 equivalents).
-
Add the alkyl sulfone solvent (e.g., Sulfolane) to the reaction vessel. The volume should be sufficient to dissolve the reactants upon heating.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) and stir for the required time (typically several hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
The following diagram illustrates the general workflow for this experimental protocol.
Relevance in Drug Discovery Signaling Pathways
The choice of solvent is also critical in early-stage drug discovery, particularly in high-throughput screening (HTS) where compounds are tested for their effects on specific biological targets, such as kinases in signaling pathways. The solvent must solubilize the test compounds without interfering with the biological assay.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers.[9][10] The diagram below illustrates a simplified MAPK signaling cascade, a common target for cancer drug discovery. When testing potential inhibitors of kinases in this pathway, the use of a biocompatible and non-interfering solvent is paramount.
Conclusion
This compound presents itself as a potentially useful, less common alkyl sulfone for applications in research and drug development. Based on estimations, its physical properties, such as a lower melting point than Dimethyl Sulfone and a boiling point comparable to Sulfolane, could offer practical advantages in certain experimental setups. The longer alkyl chain compared to DMSO₂ may also provide better solubility for nonpolar compounds.
However, the lack of extensive experimental data on this compound necessitates further investigation into its physicochemical properties, toxicity, and performance in a variety of chemical and biological systems. Researchers are encouraged to consider this and other less-common alkyl sulfones as potential alternatives to overcome the limitations of more established solvents, with the understanding that initial characterization and validation will be required.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. SNAr Reaction in S-based Solvents - Wordpress [reagents.acsgcipr.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. fctemis.org [fctemis.org]
- 5. Homologous series - Wikipedia [en.wikipedia.org]
- 6. fctemis.org [fctemis.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of 1-(Methanesulfonyl)pentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of the organic compound 1-(Methanesulfonyl)pentane. While X-ray crystallography is the gold standard for unambiguous three-dimensional structure determination, its application is contingent on the ability to grow suitable single crystals. For this compound, a publicly available crystal structure has not been reported. Therefore, this guide details alternative and complementary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are critical for its structural elucidation. To illustrate the principles of X-ray crystallography, data for a closely related compound, ethyl methanesulfonate, will be used as a representative example.
Comparison of Structural Validation Methods
The following table summarizes the key aspects of each analytical technique for the structural validation of small organic molecules like this compound.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | High-quality single crystal (typically > 0.1 mm). | Unambiguous structure determination. | Crystal growth can be challenging or impossible for some compounds. |
| NMR Spectroscopy | Detailed information about the chemical environment, connectivity, and spatial proximity of atoms (¹H and ¹³C). | 5-10 mg of sample dissolved in a deuterated solvent. | Provides rich structural information in solution.[1] | Does not provide a direct 3D structure; interpretation can be complex for intricate molecules. |
| IR Spectroscopy | Identification of functional groups present in the molecule. | A small amount of liquid or solid sample. | Rapid and simple method for functional group analysis.[2] | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Determination of the molecular weight and elemental composition; fragmentation patterns offer structural clues. | A very small amount of sample, often in solution. | High sensitivity and provides molecular formula. | Isomeric and isobaric compounds can be difficult to distinguish without tandem MS. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their application in a laboratory setting.
Single-Crystal X-ray Diffraction (Representative Protocol)
This protocol is a general guideline for the structure determination of small organic molecules.
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[1]
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Following this, set up and acquire the ¹³C NMR spectrum. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS). The chemical shifts, coupling constants, and integration values are analyzed to elucidate the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (for a liquid sample): Place a small drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
-
Background Spectrum: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the sample holder with the salt plates in the spectrometer and acquire the IR spectrum.
-
Data Analysis: The positions and shapes of the absorption bands in the spectrum are correlated with the presence of specific functional groups in the molecule. For this compound, characteristic peaks for S=O stretching and C-H bonds would be expected.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.[3]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Data Presentation
Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group on the sulfone, and the different methylene and methyl groups of the pentyl chain. Chemical shifts and splitting patterns would be indicative of their connectivity. |
| ¹³C NMR | Resonances for each unique carbon atom in the molecule, including the methyl group of the sulfone and the five carbons of the pentyl chain. |
| IR Spectroscopy | Strong absorption bands characteristic of the S=O stretching vibrations in a sulfone (typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). Absorptions for C-H stretching and bending vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₆H₁₄O₂S, M.W. = 150.24 g/mol ). Characteristic fragmentation patterns resulting from the loss of alkyl fragments and the sulfone group. |
Representative Crystallographic Data for Ethyl Methanesulfonate (C₃H₈O₃S)
As a structural analogue, the crystallographic data for ethyl methanesulfonate provides an example of the kind of precise information that would be obtained for this compound if a single crystal structure were determined.
| Parameter | Value (Hypothetical Example based on typical small molecules) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.8 |
| b (Å) | 10.2 |
| c (Å) | 9.5 |
| β (°) | 105 |
| Volume (ų) | 540 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.5 |
| R-factor | < 0.05 |
Visualizations
Experimental Workflow for Structural Validation
Caption: A logical workflow for the structural validation of a small molecule.
Signaling Pathway of Analysis Logic
Caption: Decision-making process for determining molecular structure.
References
A Comparative Guide to Solvents in Sulfone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfones, a critical functional group in medicinal chemistry and materials science, is profoundly influenced by the choice of reaction solvent. The solvent not only facilitates the dissolution of reactants but can also significantly impact reaction rates, yields, and even chemoselectivity. This guide provides an objective comparison of various solvents employed in the synthesis of sulfones, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific applications.
Impact of Solvents on Sulfone Synthesis: A Comparative Overview
The selection of an appropriate solvent is a critical parameter in the successful synthesis of sulfones. Different reaction pathways to sulfones, such as the oxidation of sulfides or the coupling of sulfonyl-containing precursors, exhibit varying solvent dependencies. This section provides a comparative analysis of commonly used solvents for two major synthetic routes.
Solvent Comparison for the Oxidation of Sulfides to Sulfones
The oxidation of sulfides is a widely employed method for preparing sulfones. The choice of solvent can influence the efficiency and selectivity of the oxidizing agent. Hydrogen peroxide is a common and environmentally benign oxidant used for this transformation.
| Solvent | Substrate | Oxidant | Catalyst/Conditions | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Ethanol | Diphenyl sulfide | H2O2 (2.2 molar equiv.) | MTO (2 mol%) | 10 min | Room Temp. | >99 | [1] |
| Methanol | Diphenyl sulfide | H2O2 (1.1 molar equiv.) | MTO (1 mol%) | 60 min | Room Temp. | 98 (sulfoxide) | [1] |
| 2-Propanol | Diphenyl sulfide | H2O2 (1.1 molar equiv.) | MTO (1 mol%) | 60 min | Room Temp. | 98 (sulfoxide) | [1] |
| Acetonitrile | Diphenyl sulfide | H2O2 (1.1 molar equiv.) | MTO (1 mol%) | 60 min | Room Temp. | 98 (sulfoxide) | [1] |
| CDCl3 | Diphenyl sulfide | H2O2 | MTO | 24 h | Not specified | 91 (conversion) | [1] |
| Solvent-free | Methyl phenyl sulfide | 30% H2O2 (2.5 equiv.) | MWCNTs-COOH (0.02 g) | 10 h | Room Temp. | 99 | [2] |
| Water | Diallyl sulfide | 30% H2O2 (2.5 equiv.) | Na2WO4, PhPO3H2, [CH3(n-C8H17)3N]HSO4 | 3 h | 90 | 98 | [3] |
MTO: Methyltrioxorhenium MWCNTs-COOH: Carboxylated Multi-Walled Carbon Nanotubes
Solvent Comparison for the Synthesis of Diaryl Sulfones
The synthesis of diaryl sulfones can be achieved through various coupling strategies. The solvent plays a crucial role in the solubility of reactants and the stabilization of intermediates.
| Solvent | Reactant 1 | Reactant 2 | Catalyst/Base/Conditions | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| n-Propanol | 4-Methylbenzenesulfonyl hydrazine | Diphenyliodonium triflate | K2CO3 | 12 h | 80 | 95 | [4] |
| DMSO | Iodobenzene | N-Hydroxybenzenesulfonamide | Cu(OAc)2 / K2CO3 | Not specified | 100 | 85 | [5] |
| NMP | Iodobenzene | N-Hydroxybenzenesulfonamide | Cu(OAc)2 / K2CO3 | Not specified | Room Temp. | 26 | [5] |
| DMF | Iodobenzene | N-Hydroxybenzenesulfonamide | Cu(OAc)2 / K2CO3 | Not specified | 100 | 72 | [5] |
| Acetonitrile | 2-(Trimethylsilyl)phenyl triflate | S-Phenyl benzenethiosulfonate | CsF | 12 h | 60 | 99 | [6] |
| Toluene | p-Xylene | Methanesulfonyl fluoride | AlCl3 | 2 h | 110 | 91 | [7] |
| 1,2-Dichloroethane | p-Xylene | Vinyl sulfonyl fluoride | AlCl3 | Not specified | -10 | Not specified | [7] |
| Nitrobenzene | Naphthalene | Acetyl chloride | AlCl3 | Not specified | Not specified | β-substitution | [8] |
| Carbon disulfide | Naphthalene | Acetyl chloride | AlCl3 | Not specified | Not specified | α-substitution | [8] |
Experimental Protocols
General Procedure for the Oxidation of Sulfides to Sulfones with H2O2 in Ethanol[1]
To a solution of the sulfide (1 mmol) in ethanol (10 mL) is added methyltrioxorhenium (MTO) (0.02 mmol, 2 mol%). To this stirred solution, 30% aqueous hydrogen peroxide (0.25 mL, 2.2 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 10 minutes. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the corresponding sulfone.
General Procedure for the Synthesis of Diaryl Sulfones from Sulfonyl Hydrazines and Diaryliodonium Salts in n-Propanol[4]
A mixture of sulfonyl hydrazine (1.0 mmol), diaryliodonium salt (1.2 mmol), and potassium carbonate (2.0 mmol) in n-propanol (5 mL) is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the desired diaryl sulfone.
Visualizing the Workflow
A general experimental workflow for the synthesis of sulfones, from the initial setup to the final product analysis, is depicted below. This diagram illustrates the key stages involved in a typical synthetic procedure.
Caption: General workflow for sulfone synthesis.
The provided data and protocols offer a starting point for the development of robust and efficient sulfone synthesis methodologies. Researchers are encouraged to consider the specific requirements of their target molecules and to optimize reaction conditions, including the choice of solvent, accordingly.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. Base-promoted synthesis of diarylsulfones from sulfonyl hydrazines and diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates [organic-chemistry.org]
- 7. US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones - Google Patents [patents.google.com]
- 8. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Comparative Guide to the Spectroscopic Data of Methanesulfonyl Alkane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expected spectroscopic data for isomers of methanesulfonyl alkanes, focusing on 1- and 2-methanesulfonylpropane, and 1- and 2-methanesulfonylbutane. The information herein is intended to aid in the identification and differentiation of these isomers using common spectroscopic techniques.
Introduction
Methanesulfonyl alkanes are compounds containing a methylsulfonyl group (-SO₂CH₃) attached to an alkane chain. Isomers of these compounds, where the sulfonyl group is attached at different positions, can exhibit distinct physical, chemical, and biological properties. Accurate structural elucidation is therefore critical in research and development. This guide outlines the expected differences in their ¹H NMR, ¹³C NMR, IR, and mass spectra.
Due to the limited availability of experimental spectra for these specific compounds in public databases, the NMR data presented is predicted based on established chemical shift principles. The IR and mass spectrometry data are discussed in terms of characteristic functional group absorptions and fragmentation patterns for sulfones.
Spectroscopic Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, characteristic IR absorptions, and expected mass spectrometry fragmentation patterns for the isomers of methanesulfonylpropane and methanesulfonylbutane.
Isomers of Methanesulfonylpropane
Table 1: Predicted ¹H NMR and ¹³C NMR Data for Methanesulfonylpropane Isomers
| Compound | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| 1-Methanesulfonylpropane | 3.05 (t, 2H, -SO₂-CH ₂-), 2.90 (s, 3H, -SO₂-CH ₃), 1.80 (sext, 2H, -CH₂-CH ₂-CH₃), 1.05 (t, 3H, -CH₂-CH ₃) | 55.0 (-SO₂-C H₂-), 42.0 (-SO₂-C H₃), 17.0 (-CH₂-C H₂-CH₃), 13.0 (-CH₂-C H₃) |
| 2-Methanesulfonylpropane | 3.20 (sept, 1H, -SO₂-CH -), 2.90 (s, 3H, -SO₂-CH ₃), 1.40 (d, 6H, -CH(CH ₃)₂) | 60.0 (-SO₂-C H-), 42.0 (-SO₂-C H₃), 15.0 (-CH(C H₃)₂) |
Table 2: IR and Mass Spectrometry Data for Methanesulfonylpropane Isomers
| Compound | Characteristic IR Absorptions (cm⁻¹) | Mass Spectrometry (Expected Fragments, m/z) |
| 1-Methanesulfonylpropane | ~1320-1300 (asymmetric SO₂ stretch), ~1150-1120 (symmetric SO₂ stretch), ~2960-2850 (C-H stretch) | Molecular Ion (M⁺), [M-CH₃]⁺, [M-C₃H₇]⁺, [CH₃SO₂]⁺ (79) |
| 2-Methanesulfonylpropane | ~1320-1300 (asymmetric SO₂ stretch), ~1150-1120 (symmetric SO₂ stretch), ~2960-2850 (C-H stretch) | Molecular Ion (M⁺), [M-CH₃]⁺, [M-C₃H₇]⁺ (isopropyl), [CH₃SO₂]⁺ (79) |
Isomers of Methanesulfonylbutane
Table 3: Predicted ¹H NMR and ¹³C NMR Data for Methanesulfonylbutane Isomers
| Compound | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| 1-Methanesulfonylbutane | 3.05 (t, 2H, -SO₂-CH ₂-), 2.90 (s, 3H, -SO₂-CH ₃), 1.75 (m, 2H, -CH₂-CH ₂-), 1.45 (sext, 2H, -CH₂-CH ₂-CH₃), 0.95 (t, 3H, -CH₂-CH ₃) | 55.0 (-SO₂-C H₂-), 42.0 (-SO₂-C H₃), 25.0 (-CH₂-C H₂-), 22.0 (-CH₂-C H₂-CH₃), 13.5 (-CH₂-C H₃) |
| 2-Methanesulfonylbutane | 3.10 (m, 1H, -SO₂-CH -), 2.90 (s, 3H, -SO₂-CH ₃), 1.80 (m, 1H, -CH₂-CH H-), 1.50 (m, 1H, -CH₂-CHH -), 1.40 (d, 3H, -CH(CH ₃)-), 1.00 (t, 3H, -CH₂-CH ₃) | 65.0 (-SO₂-C H-), 42.0 (-SO₂-C H₃), 24.0 (-C H₂-CH₃), 15.0 (-CH(C H₃)-), 11.0 (-CH₂-C H₃) |
Table 4: IR and Mass Spectrometry Data for Methanesulfonylbutane Isomers
| Compound | Characteristic IR Absorptions (cm⁻¹) | Mass Spectrometry (Expected Fragments, m/z) |
| 1-Methanesulfonylbutane | ~1320-1300 (asymmetric SO₂ stretch), ~1150-1120 (symmetric SO₂ stretch), ~2960-2850 (C-H stretch) | Molecular Ion (M⁺), [M-CH₃]⁺, [M-C₄H₉]⁺, [CH₃SO₂]⁺ (79) |
| 2-Methanesulfonylbutane | ~1320-1300 (asymmetric SO₂ stretch), ~1150-1120 (symmetric SO₂ stretch), ~2960-2850 (C-H stretch) | Molecular Ion (M⁺), [M-CH₃]⁺, [M-C₂H₅]⁺, [M-C₄H₉]⁺ (sec-butyl), [CH₃SO₂]⁺ (79) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Reference the spectrum to the solvent peaks.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Thin Solid Film : Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methylene chloride). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[1]
-
Liquid Film : Place a drop of the liquid sample between two salt plates.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder or clean salt plates.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typical spectral range is 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization : Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile, thermally stable compounds and will lead to characteristic fragmentation.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition : The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for differentiating isomers using spectroscopic data.
Caption: Workflow for Spectroscopic Analysis of Isomers.
Caption: Logic for Differentiating Methanesulfonyl Alkane Isomers.
References
Comparative Analysis of the Kinase Inhibitor MSP-101: A Guide to Cross-Reactivity and Selectivity
Disclaimer: Due to the absence of publicly available cross-reactivity studies for 1-(Methanesulfonyl)pentane, this guide presents a hypothetical case study for a structurally related compound, designated MSP-101, an inhibitor of TGT-Kinase. The data, protocols, and pathways described herein are illustrative and based on established methodologies for kinase inhibitor profiling. They are intended to serve as a framework for researchers, scientists, and drug development professionals in evaluating the cross-reactivity of novel small molecules.
Introduction
The development of targeted therapeutics, particularly kinase inhibitors, necessitates a thorough understanding of their selectivity. Off-target effects can lead to unforeseen toxicities or a reduction in therapeutic efficacy. This guide provides a comparative analysis of MSP-101, a potent inhibitor of the hypothetical TGT-Kinase, against a panel of related kinases and an alternative inhibitor, Compound-X. The subsequent sections detail the experimental protocols used to generate the cross-reactivity data and visualize the relevant biological and experimental frameworks.
Data Presentation: Kinase Selectivity Profile
The inhibitory activity of MSP-101 and a competing compound, Compound-X, were assessed against a panel of 10 kinases. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition in vitro), are summarized in Table 1.
| Kinase Target | MSP-101 IC50 (nM) | Compound-X IC50 (nM) |
| TGT-Kinase | 15 | 25 |
| Kinase A | 850 | 500 |
| Kinase B | >10,000 | 1,200 |
| Kinase C | 2,500 | 8,000 |
| Kinase D | 750 | 450 |
| Kinase E | >10,000 | >10,000 |
| Kinase F | 1,500 | 900 |
| Kinase G | 5,000 | 2,000 |
| Kinase H | >10,000 | 7,500 |
| Kinase I | 8,000 | 3,000 |
Interpretation: MSP-101 demonstrates high potency against its intended target, TGT-Kinase, with an IC50 of 15 nM. It exhibits significantly weaker inhibition against the other kinases in the panel, with IC50 values ranging from 750 nM to over 10,000 nM. This profile suggests a favorable selectivity for TGT-Kinase compared to Compound-X, which shows greater off-target inhibition against several kinases in the panel.
Experimental Protocols
The following protocols were employed to generate the kinase selectivity data.
1. Kinase Inhibition Assay (Differential Scanning Fluorimetry)
Differential Scanning Fluorimetry (DSF) was utilized to determine the IC50 values for each inhibitor against the kinase panel.[1] This method measures the thermal stabilization of a protein upon ligand binding.[1]
-
Materials: Recombinant kinase domains, test compounds (MSP-101, Compound-X), SYPRO Orange dye, and a real-time PCR instrument capable of thermal melts.
-
Procedure:
-
A solution containing the respective kinase (2 µM), SYPRO Orange dye (5x concentrate), and varying concentrations of the test compound (0.1 nM to 30 µM) in a final volume of 20 µL was prepared in a 96-well plate.
-
The plate was heated from 25°C to 95°C at a ramp rate of 1°C/min.
-
The fluorescence of the SYPRO Orange dye was measured at each temperature interval.
-
The melting temperature (Tm) was determined by fitting the sigmoidal melt curve to a Boltzmann equation.
-
IC50 values were calculated by plotting the change in Tm as a function of inhibitor concentration and fitting the data to a dose-response curve.
-
2. Chemical Proteomics (Kinobeads Competition Assay)
To further assess selectivity in a more complex biological matrix, a kinobead competition assay was performed.[2][3] This method uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the kinome from a cell lysate.[2][3]
-
Materials: Cell lysate from a relevant cell line (e.g., a cancer cell line overexpressing TGT-Kinase), kinobeads (Sepharose beads with covalently attached kinase inhibitors), test compounds, and quantitative mass spectrometry equipment.[2][3]
-
Procedure:
-
Cell lysates were incubated with varying concentrations of the test compound (0 nM to 30 µM) for 45 minutes at 4°C.[2]
-
Kinobeads were then added to the lysates and incubated for 30 minutes at 4°C to capture kinases not bound by the free inhibitor.[2]
-
The beads were washed, and the bound proteins were eluted and digested into peptides.
-
Peptides were analyzed by quantitative mass spectrometry to identify and quantify the captured kinases.
-
IC50 curves were generated for each identified kinase based on the displacement by the free inhibitor.[2]
-
Visualizations
Hypothetical Signaling Pathway of TGT-Kinase
Caption: Hypothetical signaling cascade involving TGT-Kinase.
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for assessing kinase inhibitor selectivity.
Conclusion
This guide outlines a systematic approach to evaluating the cross-reactivity of a hypothetical kinase inhibitor, MSP-101. The presented data and methodologies, while illustrative, reflect standard practices in drug discovery for characterizing the selectivity of small molecules. A favorable selectivity profile, as demonstrated by MSP-101, is a critical attribute for a successful therapeutic candidate, minimizing the potential for off-target effects and associated toxicities. Further studies, such as tissue cross-reactivity analysis, would be necessary to provide a more comprehensive safety profile prior to clinical development.[4][5][6]
References
- 1. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. histologix.com [histologix.com]
- 5. criver.com [criver.com]
- 6. Tissue Cross-Reactivity Evaluation - Rare Disease Research [protheragen.us]
A Comparative Guide to the Biological Activity Screening of 1-(Methanesulfonyl)pentane and Other Sulfone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 1-(Methanesulfonyl)pentane, contextualized within the broader class of sulfone-containing compounds. Due to the limited publicly available data on this compound, this document leverages experimental findings for structurally related sulfone derivatives to project potential areas of biological relevance and to provide established protocols for screening.
Introduction to Sulfones and Their Therapeutic Potential
Sulfones are a class of organosulfur compounds characterized by a sulfonyl functional group flanked by two carbon atoms. This chemical moiety is present in a variety of synthetic and naturally occurring molecules and is a key structural feature in several commercially available drugs. The sulfone group's ability to act as a strong hydrogen bond acceptor allows for interactions with biological targets, leading to a wide spectrum of pharmacological activities. Numerous studies have highlighted the diverse therapeutic potential of sulfone derivatives, including their use as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[1][2]
Projected Biological Activity Profile of this compound
Antimicrobial Activity
Sulfone derivatives have demonstrated notable efficacy against a range of bacterial and fungal pathogens.[2][3] For instance, certain sulfone-linked bis-heterocycles have exhibited antibacterial activity comparable to the antibiotic chloramphenicol against Pseudomonas aeruginosa and antifungal activity similar to ketoconazole against Penicillium chrysogenum.[4] The mechanism of action for many sulfone-based antimicrobials is attributed to their ability to inhibit essential enzymes in microbial metabolic pathways.
Table 1: Comparative Antimicrobial Activity of Representative Sulfone Derivatives
| Compound/Class | Target Organism(s) | Activity Metric (e.g., MIC, IC50) | Reference |
| This compound (Projected) | Gram-positive and Gram-negative bacteria, Fungi | To be determined | N/A |
| Chloro-substituted sulfone bis-heterocycles | Pseudomonas aeruginosa | Comparable to Chloramphenicol | [4] |
| Sulfone derivatives with 1,3,4-oxadiazole moiety | Xanthomonas oryzae, Ralstonia solanacearum | EC50: 0.45 - 7.75 µg/mL | [5] |
| Novel 1,2,3-triazole-containing sulfone biscompound | E. coli, P. aeruginosa, K. pneumonia, S. aureus, B. subtilis, L. monocytogenes | MIC: 40-50 µg/mL | [6] |
| Phthalyl substituted aryl sulfones | E. coli, S. aureus, S. typhii, A. niger, Penicillium sp., C. albicans | Moderate to good activity | [2] |
Cytotoxic Activity
The potential of sulfone derivatives as anticancer agents has been an active area of research. For example, a vinylsulfonyl oxadiazole compound has demonstrated cytotoxic activity against A549 lung carcinoma cells with an IC50 of 31.7 µM.[4] The proposed mechanisms for their anticancer effects often involve the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.
Table 2: Comparative Cytotoxic Activity of Representative Sulfone Derivatives
| Compound/Class | Cell Line(s) | Activity Metric (e.g., IC50, GI50) | Reference |
| This compound (Projected) | Various cancer cell lines | To be determined | N/A |
| Vinylsulfonyl oxadiazole | A549 (Lung Carcinoma) | IC50: 31.7 µM | [4] |
| Adociaquinones (cyclic sulfones) | Not specified | Inhibitory effects on cell proliferation | [7] |
Experimental Protocols
To facilitate the investigation of this compound's biological activity, detailed methodologies for key screening assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Preparation of Microbial Inoculum: Grow microbial cultures in appropriate broth overnight. Dilute the cultures to achieve a standardized concentration (e.g., 1 x 10^6 CFU/mL).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate containing growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing Experimental Workflows and Pathways
To aid in the conceptualization of experimental designs and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for antimicrobial and cytotoxicity screening.
Caption: Generic signaling pathway for sulfone bioactivity.
References
- 1. Synthesis and Biological Evaluation of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moiety [pubs.sciepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antimicrobial and cytotoxic activities of sulfone linked bis heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial Activities and Molecular Docking of Novel Sulfone Biscompound Containing Bioactive 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity [mdpi.com]
Computational Modeling of 1-(Methanesulfonyl)pentane Reaction Mechanisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computational modeling of reaction mechanisms involving 1-(Methanesulfonyl)pentane and analogous alkyl sulfones. Due to the limited availability of specific studies on this compound, this guide draws upon data from structurally similar sulfone compounds to provide insights into its potential reactivity, particularly focusing on thermal decomposition and oxidation reactions. The information presented herein is intended to serve as a valuable resource for researchers in drug development and organic synthesis, offering a foundation for understanding the stability and reactivity of such compounds.
Comparative Analysis of Alkyl Sulfone Reactivity
The reactivity of alkyl sulfones is largely dictated by the stability of the C-S bond and the nature of the alkyl groups. Computational studies, primarily employing Density Functional Theory (T), have been instrumental in elucidating the thermodynamic and kinetic parameters of their reaction mechanisms.
Thermal Decomposition
The thermal decomposition of alkyl sulfones is a critical area of study for determining their stability under various conditions. Computational and experimental studies on analogous short-chain and functionalized sulfones provide valuable benchmarks for understanding the potential behavior of this compound.
Table 1: Comparison of Activation Energies and Decomposition Temperatures for Thermal Decomposition of Various Sulfones
| Compound | Method | Activation Energy (kJ/mol) | Onset of Decomposition (°C) | Products | Reference |
| Allyl sec-butyl sulfone | Experimental (Pyrolysis) | 173.2 | 220-272 | Propene, butenes, isopentane, 1,5-hexadiene, 4-methyl-1-hexene | [1] |
| Dimethyl sulfone | Experimental (TGA) | Not Reported | >350 | Not Specified | [2] |
| Di-n-butyl sulfone | Experimental (TGA) | Not Reported | >350 | Not Specified | [2] |
| Ethyl methyl sulfone | Computational (DFT) | Not Reported | Not Applicable | Not Applicable | [3] |
Note: The thermal stability of acyclic aliphatic sulfones like dimethyl sulfone and di-n-butyl sulfone is significant, with decomposition occurring at temperatures above 350 °C[2]. This suggests that this compound would also exhibit considerable thermal stability. The pyrolysis of allyl sec-butyl sulfone indicates that both free radical and concerted mechanisms can be at play, with the reaction pathway being temperature-dependent[1].
Oxidation Reactions
Computational studies on the oxidation of sulfones are crucial for understanding their behavior in biological systems and as electrolyte solvents in high-voltage batteries. The oxidation potential is a key parameter in these studies.
Table 2: Computed Oxidation Potentials of Functionalized Sulfone Solvents
| Compound | Computational Method | Oxidation Potential (V) | Key Findings | Reference |
| Series of functionalized sulfones | Quantum Chemistry (Continuum Solvation Model) | Varied | Multifunctionalization is key to achieving high oxidation potentials. | [4] |
Note: Computational studies have shown that the oxidation potentials of sulfones can be tuned by introducing functional groups[4]. This is particularly relevant in the context of drug development, where metabolic stability is a key consideration.
Experimental Protocols
Detailed experimental protocols for the study of alkyl sulfone reaction mechanisms are essential for validating computational models and for further experimental investigations.
Protocol 1: Thermal Decomposition Analysis using Thermogravimetric Analysis (TGA)
This protocol is adapted from a study on the thermochemistry of sulfones[2].
Objective: To determine the onset of thermal decomposition of an alkyl sulfone.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Microbalance
-
Alumina crucible (70 μL)
-
Nitrogen gas supply
Procedure:
-
Place 10-20 mg of the alkyl sulfone sample into a 70 μL alumina crucible.
-
Maintain a constant nitrogen flow rate of 50 mL/min through the TGA furnace.
-
Heat the sample from 25 °C to 425 °C at a heating rate of 20 °C/min.
-
Record the mass loss of the sample as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.
Protocol 2: Product Analysis of Thermal Decomposition using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general procedure based on the analysis of pyrolysis products[2].
Objective: To identify the products of thermal decomposition of an alkyl sulfone.
Apparatus:
-
Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)
-
Nonpolar capillary column (e.g., DB-5MS)
-
Helium carrier gas
-
Syringe for sample injection
Procedure:
-
Perform the thermal decomposition of the alkyl sulfone in a suitable reactor.
-
Dissolve the resulting residue or collect the gaseous products in a suitable solvent (e.g., chloroform).
-
Inject a 1 μL sample into the GC-MS with a split ratio of 10:1.
-
Set the GC oven temperature program: hold at 75 °C for 5 minutes, then ramp up to 325 °C at a rate of 20 °C/min, and hold for 5 minutes.
-
Set the heater and detector temperatures to 250 °C and 300 °C, respectively.
-
Identify the decomposition products by comparing their mass spectra with a library database.
Visualizing Reaction Mechanisms
Understanding the complex reaction pathways of alkyl sulfones can be facilitated through visualization. The following diagrams, generated using the DOT language, illustrate a generalized workflow for computational analysis and a potential reaction mechanism for thermal decomposition.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-(Methanesulfonyl)pentane: A Procedural Guide
Understanding the Compound: Physicochemical Data
While specific quantitative data for 1-(Methanesulfonyl)pentane is not available, data for structurally related compounds can provide valuable insights into its potential hazards. The following table summarizes key information for pentane and ethyl methanesulfonate, offering a comparative overview.
| Property | Pentane | Ethyl Methanesulfonate | This compound (Anticipated) |
| CAS Number | 109-66-0 | 62-50-0 | 6178-53-6 |
| Molecular Formula | C5H12 | C3H8O3S | C6H14O2S |
| Molecular Weight | 72.15 g/mol | 124.13 g/mol | 150.24 g/mol |
| Appearance | Colorless liquid | Oily, colorless to yellow liquid | Likely a liquid |
| Key Hazards | Highly flammable, Aspiration hazard, Environmental hazard | Harmful if swallowed, May cause genetic defects, May cause cancer[1] | Potential for flammability, toxicity, and environmental hazards. |
Step-by-Step Disposal Protocol
The disposal of this compound must be approached with the assumption that it may possess significant hazards, including flammability, toxicity, and environmental risks. The following protocol is a general guideline and must be adapted to comply with all local, state, and federal regulations.
1. Personal Protective Equipment (PPE): Before handling the material, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or chemical-resistant apron
-
Closed-toe shoes
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless compatibility has been confirmed.
3. Labeling:
-
Clearly label the waste container with "Waste this compound" and any known or suspected hazard symbols (e.g., flammable, toxic).
4. Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
-
Ensure the storage area is secure and accessible only to authorized personnel.
5. Disposal:
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
Provide the disposal company with all available information about the chemical.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: The information provided is for guidance purposes only and is based on the properties of structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound (CAS 6178-53-6) was not publicly available at the time of this writing. It is imperative to obtain the SDS from the manufacturer or supplier and to follow all applicable local, state, and federal regulations for chemical handling and disposal.
References
Essential Safety and Logistical Information for Handling 1-(Methanesulfonyl)pentane
Immediate Safety and Hazard Information
While specific toxicity data for 1-(Methanesulfonyl)pentane is not available, alkyl sulfones as a class of compounds may cause skin and eye irritation.[1] Similar compounds, such as ethyl sulfone, warrant the use of comprehensive personal protective equipment to avoid direct contact.[2] Therefore, it is prudent to handle this compound with a high degree of caution.
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[3][4] If irritation persists, seek medical attention.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][4]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3][5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended PPE based on general guidance for handling hazardous chemicals and related sulfone compounds.[2][7][8][9][10]
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 or EN 166 standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[3][10] | To protect against potential eye irritation or injury from splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). A lab coat or chemical-resistant apron should be worn to protect the body.[9] Wear closed-toe shoes.[9] | To prevent skin contact and potential irritation. The specific glove material should be selected based on its resistance to alkyl sulfones; consult the glove manufacturer's compatibility chart. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[11] If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | To minimize inhalation of any vapors or aerosols. |
Operational Plan for Handling
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have an emergency spill kit readily accessible.
-
Clearly label all containers with the chemical name and any known hazards.[12]
-
-
Handling:
-
Spill Response:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and contact the appropriate emergency response team.
-
Ensure adequate ventilation during cleanup.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Disposal:
Visual Guidance
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
References
- 1. epa.gov [epa.gov]
- 2. Ethyl sulfone SDS, 597-35-3 Safety Data Sheets - ECHEMI [echemi.com]
- 3. angenechemical.com [angenechemical.com]
- 4. moellerchemie.com [moellerchemie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. physics.purdue.edu [physics.purdue.edu]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. hsa.ie [hsa.ie]
- 11. fishersci.it [fishersci.it]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 15. open.alberta.ca [open.alberta.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
